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  • Product: (2S,4S)-N-Boc-4-methyl-pipecolinic acid
  • CAS: 2165792-61-8

Core Science & Biosynthesis

Foundational

Conformational Analysis of (2S,4S)-N-Boc-4-methyl-pipecolinic Acid Derivatives: A Technical Guide

(2S,4S)-N-Boc-4-methyl-pipecolinic acid derivatives are highly valuable chiral building blocks in the design of conformationally constrained peptidomimetics and targeted therapeutics. The incorporation of a methyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S,4S)-N-Boc-4-methyl-pipecolinic acid derivatives are highly valuable chiral building blocks in the design of conformationally constrained peptidomimetics and targeted therapeutics. The incorporation of a methyl group at the C4 position of the pipecolic acid scaffold introduces profound stereoelectronic effects that dictate the three-dimensional topology of the molecule. This guide provides an in-depth analysis of the structural dynamics and the self-validating analytical frameworks required to elucidate them.

Architectural Overview: Steric and Stereoelectronic Drivers

The conformational landscape of (2S,4S)-N-Boc-4-methyl-pipecolinic acid is governed by two orthogonal dynamic processes: the puckering of the piperidine ring and the restricted rotation of the N-Boc carbamate bond[1].

Piperidine Ring Topology

In the (2S,4S) diastereomer, the C2-carboxylic acid and the C4-methyl group are in a cis relationship. To minimize severe 1,3-diaxial steric clashes, the piperidine ring predominantly adopts a chair conformation where both the C2 and C4 substituents occupy equatorial positions (the e,e-chair)[2]. The alternative a,a-chair is energetically prohibitive and essentially unpopulated at ambient temperatures. This rigidification is a stark contrast to unsubstituted pipecolic acid, which exhibits greater ring flexibility.

Carbamate Rotamerism

The N-Boc protecting group introduces a partial double bond character between the piperidine nitrogen and the carbamate carbonyl carbon due to lone-pair delocalization. This results in two distinct planar rotamers: s-cis and s-trans[3]. Because the energy barrier for C-N bond rotation ( ΔG‡ ) typically ranges from 15 to 18 kcal/mol, these rotamers exist in slow exchange on the NMR timescale at room temperature, leading to characteristic peak doubling in 1 H and 13 C NMR spectra[4].

ConformationalEquilibrium A s-trans Rotamer (e,e-Chair) B s-cis Rotamer (e,e-Chair) A->B C-N Bond Rotation ΔG‡ ~16-18 kcal/mol C s-trans Rotamer (a,a-Chair) [High Energy] A->C Ring Flip Sterically Forbidden

Fig 1: Conformational equilibrium of (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

Thermodynamic Drivers & n→π∗ Donation

The equilibrium ratio of s-cis to s-trans rotamers ( Keq​ ) is highly sensitive to the steric bulk of the C2 substituent. In (2S,4S)-N-Boc-4-methyl-pipecolinic acid, the bulky tert-butyl group of the Boc moiety experiences significant steric repulsion with the equatorial C2-carboxylate in the s-cis conformation. Consequently, the s-trans rotamer is often thermodynamically favored[1]. Furthermore, the s-trans state is frequently stabilized by an n→π∗ donative interaction, where the oxygen lone pair of the carbamate donates into the antibonding orbital of the adjacent C2-carbonyl—a stereoelectronic stabilization only geometrically permitted in the s-trans geometry[3].

Self-Validating Analytical Workflows

To accurately elucidate these conformational dynamics, a multi-modal, self-validating analytical approach is required. Relying solely on 1D NMR is insufficient due to signal overlap and the risk of misassigning impurities as minor rotamers.

NMRWorkflow N1 1. Sample Preparation (CDCl3 / DMSO-d6, 5-10 mM) N2 2. 1D 1H & 13C NMR (Identify Peak Doubling) N1->N2 N3 3a. 2D ROESY (Spatial Proximity & Assignment) N2->N3 Peak Integration N4 3b. VT-NMR (Coalescence & Kinetics) N2->N4 Exchange Rates N6 5. Conformational Assignment (s-cis/s-trans Ratio & ΔG‡) N3->N6 Distance Constraints N4->N6 Thermodynamic Data N5 4. DFT Calculations (Energy Minimization) N5->N6 Theoretical Validation

Fig 2: Self-validating NMR and computational workflow for rotameric analysis.

Experimental Protocol: NMR-Based Rotameric Elucidation

This protocol operates as a closed-loop system, ensuring that structural assignments are cross-verified by independent thermodynamic and spatial data.

Step 1: Solvent Titration and Sample Preparation

  • Action : Prepare two 5-10 mM solutions of the derivative: one in a non-polar solvent (CDCl 3​ ) and one in a polar aprotic solvent (DMSO- d6​ ).

  • Causality : Rotameric ratios are highly solvent-dependent. Comparing CDCl 3​ and DMSO- d6​ determines whether the observed Keq​ is driven by intrinsic intramolecular sterics or intermolecular solvent interactions[4].

  • Validation Checkpoint : If peak doubling disappears entirely in DMSO- d6​ , the barrier to rotation has been artificially lowered by solvent interactions, or one rotamer has been exclusively stabilized, prompting a re-evaluation of the ground-state energy.

Step 2: 1D NMR Acquisition & Thermodynamic Integration

  • Action : Acquire 1 H and 13 C NMR spectra at 298 K. Integrate the distinct, doubled peaks (e.g., the C2- α proton or the Boc tert-butyl protons).

  • Causality : The integral ratio directly yields the equilibrium constant ( Keq​=[s-trans]/[s-cis] ), from which the standard free energy difference ( ΔG∘=−RTlnKeq​ ) is calculated[3].

Step 3: 2D ROESY Acquisition (Spatial Proximity)

  • Action : Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms.

  • Causality : For molecules in the 200-300 Da range, the correlation time ( τc​ ) often results in zero or positive NOE cross-peaks in standard NOESY due to the ωτc​≈1 crossover region. ROESY ensures non-zero, spin-locked cross-relaxation.

  • Validation Checkpoint : The s-trans rotamer is unambiguously assigned if a strong ROE cross-peak is observed between the Boc tert-butyl protons and the C2- α proton. Conversely, the s-cis rotamer is identified by a cross-peak between the Boc protons and the equatorial C6- α proton[1].

Step 4: Variable Temperature (VT) NMR (Kinetic Profiling)

  • Action : Gradually heat the DMSO- d6​ sample from 298 K to 380 K in 10 K increments, monitoring the doubled C2- α proton signals until they merge into a single broad peak (the coalescence temperature, Tc​ ).

  • Causality : Determining Tc​ allows the calculation of the rotational energy barrier ( ΔG‡ ) using the Eyring equation.

  • Validation Checkpoint : The experimentally derived ΔG‡ must align with Density Functional Theory (DFT) calculations of the transition state to confirm that the observed peak exchange is purely rotational and not a result of chemical degradation.

Quantitative Data Synthesis

The following tables summarize the expected quantitative parameters derived from the self-validating workflow for (2S,4S)-N-Boc-4-methyl-pipecolinic acid derivatives.

Table 1: Representative NMR Parameters for Rotamers

Parameters-trans Rotamers-cis RotamerDiagnostic Significance
C2- α Proton Shift ( δ ) ~4.8 - 5.0 ppm~4.6 - 4.7 ppmDownfield shift in s-trans due to carbamate anisotropy.
Boc tert-butyl Shift ( δ ) ~1.45 ppm~1.35 ppmDistinct environments due to C2 shielding effects.
ROESY Cross-Peaks Boc-CH 3​ to C2-HBoc-CH 3​ to C6-HPrimary spatial validation of rotamer geometry.
3Jα,β​ Coupling (Hz) ~5.0 - 6.0 Hz~4.5 - 5.5 HzConfirms the e,e-chair conformation remains intact.

Table 2: Thermodynamic and Kinetic Parameters

ParameterTypical Value RangeDerivation Method
Keq​ (s-trans / s-cis) 1.5 - 3.0 1 H NMR Integration (298 K)
ΔG∘ (Ground State) -0.2 to -0.6 kcal/mol Keq​ Calculation
Tc​ (Coalescence Temp) 330 - 350 KVT-NMR
ΔG‡ (Rotational Barrier) 15.5 - 17.5 kcal/molEyring Equation

References

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects The Journal of Organic Chemistry[Link][1]

  • Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate The Journal of Organic Chemistry[Link][2]

  • Unmasking the True Identity of Rapamycin's Minor Conformer Journal of Natural Products[Link][4]

  • Energetic contribution to both acidity and conformational stability in peptide models RSC Advances[Link][3]

Sources

Exploratory

Role of (2S,4S)-N-Boc-4-methyl-pipecolinic acid in drug design and discovery

The strategic incorporation of conformationally constrained amino acid surrogates is a cornerstone of modern peptidomimetic drug design. Among these, (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS: 2165792-61-8)[1] has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of conformationally constrained amino acid surrogates is a cornerstone of modern peptidomimetic drug design. Among these, (2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS: 2165792-61-8)[1] has emerged as a highly specialized chiral building block. By acting as a homologous surrogate for L-proline, this molecule introduces critical structural rigidity, alters amide bond isomerization kinetics, and provides a tunable hydrophobic vector via its 4-methyl substitution.

This technical whitepaper explores the mechanistic rationale, pharmacological applications, and validated experimental workflows for utilizing (2S,4S)-N-Boc-4-methyl-pipecolinic acid in drug discovery, with a specific focus on protease inhibition and neurotherapeutics.

Structural and Mechanistic Rationale

The Proline Surrogate Paradigm

In native peptides, L-proline dictates secondary structures (such as β -turns and γ -turns) due to its pyrrolidine ring, which restricts the ϕ backbone dihedral angle. However, native proline is highly susceptible to proteolytic degradation. L-pipecolic acid (a six-membered piperidine homolog) and its derivatives act as superior proline surrogates[2][3]. The expanded ring system shifts the conformational equilibrium of the preceding peptide bond, often favoring the trans isomer while maintaining the structural constraint necessary to mimic bioactive peptide conformations[3].

The Role of the 4-Methyl Substitution and Stereochemistry

The addition of a methyl group at the 4-position of the piperidine ring introduces a critical hydrophobic vector. In the context of serine protease inhibitors, this methyl group is perfectly positioned to occupy the hydrophobic S1 or S2 binding pockets of the target enzyme[4].

Stereochemistry is the ultimate determinant of target affinity. For example, the direct thrombin inhibitor Argatroban relies strictly on the (2R,4R) -4-methyl-piperidine-2-carboxylic acid scaffold to achieve a highly selective inhibitory constant ( Ki​ = 0.04 µM)[4][5]. Conversely, the (2S,4S) enantiomer is deployed in combinatorial libraries to probe inverse spatial geometries, develop stereoisomer-specific structure-activity relationships (SAR), and synthesize neuroprotective peptidomimetics (such as Glypromate and Melanostatin analogs) targeting Dopamine D2 and NMDA receptors[2][3].

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is essential for orthogonal protection strategies during organic synthesis. It allows the carboxylic acid to be coupled to a growing peptide chain or active pharmaceutical ingredient (API) without unwanted polymerization, making it ideal for both solution-phase and Solid-Phase Peptide Synthesis (SPPS)[6].

Applications in Drug Discovery

Serine Protease Inhibitors

Pipecolinic acid derivatives are foundational to the development of anticoagulant therapies. By mimicking the P1-P2 transition state of native substrates (like fibrinogen), these scaffolds competitively bind the active site of thrombin[4]. The (2S,4S) isomer is frequently utilized in the discovery phase to map the steric boundaries of the S2 pocket in novel proteases, including Hepatitis C Virus (HCV) NS3-NS4A and HIV-1 protease[6][7].

Thrombin_Inhibition Thrombin Active Protease (e.g., Thrombin) Substrate Native Substrate (e.g., Fibrinogen) Thrombin->Substrate Cleaves Product Cleaved Product (Thrombosis) Substrate->Product Polymerizes Inhibitor (2S,4S) Pipecolic Acid Scaffold ActiveSite S1/S2 Hydrophobic Binding Pockets Inhibitor->ActiveSite Binds ActiveSite->Thrombin Blocks Active Site

Mechanism of protease inhibition by stereospecific pipecolic acid derivatives.

Neurotherapeutics and Positive Allosteric Modulators (PAMs)

Recent advancements in neuropharmacology have leveraged pipecolic acid as a rigid scaffold to enhance the blood-brain barrier (BBB) permeability and metabolic stability of neuropeptides. For instance, substituting proline with a pipecolic acid derivative in Melanostatin (MIF-1) yields potent positive allosteric modulators for Dopamine D2 receptors, critical for treating Parkinson's disease[2]. Similarly, Glypromate conjugates utilizing this surrogate demonstrate significant neuroprotective activity against oxidative stress in human neuroblastoma models[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of (2S,4S)-N-Boc-4-methyl-pipecolinic acid [1][6]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 2165792-61-8Ensures precise stereoisomer sourcing.
Molecular Formula C12H21NO4Standard low-molecular-weight building block.
Molecular Weight 243.30 g/mol High ligand efficiency when incorporated into APIs.
Stereochemistry (2S, 4S)Dictates specific γ -turn or β -turn stabilization.
Solubility Methanol, DMSO, DMFHighly compatible with standard SPPS solvents.

Table 2: Comparative Pharmacological Impact of Pipecolic Acid Stereoisomers [2][4][5]

ScaffoldPrimary Target ApplicationMechanistic Outcome
(2R,4R)-4-methyl Thrombin (Argatroban)High-affinity S2 pocket binding ( Ki​ = 0.04 µM).
(2S,4S)-4-methyl D2 Receptor PAMs / SPPS LibrariesInduces γ -turn; prevents proteolytic cleavage.
Unsubstituted (L-Pipecolic) HCV NS3-NS4A ProteaseBaseline conformational constraint; moderate BBB penetration.

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent downstream failure.

Protocol 1: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Causality Note: Because (2S,4S)-N-Boc-4-methyl-pipecolinic acid contains a sterically hindered secondary amine (once the Boc is removed), standard coupling reagents (like HBTU) are often insufficient. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, to force the coupling. Furthermore, the standard Kaiser test yields false negatives for secondary amines; therefore, the Chloranil test is mandated.

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin (0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the C-terminal amino acid and N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours. Validation: Cleave a micro-aliquot with 1% TFA in DCM and measure UV absorbance to quantify resin loading.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (if using Fmoc chemistry for other residues) or 50% TFA in DCM (if using Boc chemistry) for 20 minutes to expose the free amine.

  • Coupling the (2S,4S) Scaffold:

    • Dissolve 3.0 equivalents of (2S,4S)-N-Boc-4-methyl-pipecolinic acid, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

  • Coupling Validation (Chloranil Test): Remove a few resin beads, wash with ethanol, and add a drop of 2% acetaldehyde in DMF followed by 2% chloranil in toluene. A blue/green color indicates incomplete coupling (free secondary amine). If positive, perform a double coupling.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2 hours.

  • Final Validation: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the exact mass of the designed peptidomimetic confirms successful synthesis.

SPPS_Workflow Start Resin Preparation (Swelling in DCM/DMF) Deprotect Amine Deprotection (TFA or Piperidine) Start->Deprotect Couple Coupling of (2S,4S)-N-Boc- 4-methyl-pipecolinic acid (HATU/DIPEA) Deprotect->Couple Validate Chloranil Test (Secondary Amine Check) Couple->Validate Validate->Deprotect Repeat for next AA Cleave Cleavage & Deprotection (TFA Cocktail) Validate->Cleave Sequence Complete Purify LC-MS Validation & HPLC Purification Cleave->Purify

Step-by-step solid-phase peptide synthesis (SPPS) workflow using the (2S,4S) building block.

Protocol 2: In Vitro Protease Inhibition Screening (Thrombin Assay)

Causality Note: To determine if a newly synthesized (2S,4S)-containing peptidomimetic possesses off-target or targeted protease activity, a fluorogenic substrate assay is utilized. Argatroban is included as a positive control to normalize IC50 values, ensuring the assay's dynamic range is properly calibrated[8].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4). Dilute human α -thrombin to a final well concentration of 0.5 nM.

  • Compound Plating: Serial dilute the synthesized (2S,4S) test compounds and the positive control (Argatroban) in DMSO. Transfer to a 96-well black microtiter plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add the thrombin solution to the compounds and incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) to a final concentration of 20 µM.

  • Kinetic Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the vehicle control (DMSO) and positive control (Argatroban). A Z'-factor > 0.5 validates the assay. Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

References

  • 2165792-61-8 | (2S,4S)-N-Boc-4-methyl-pipecolinic acid, capotchem.com. Available at:[Link]

  • Cas 26250-84-0, (S)-1-Boc-piperidine-2-carboxylic acid, lookchem.com. Available at:[Link]

  • Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings, rxlist.com. Available at: [Link]

  • ACOVA (argatroban) Injection DESCRIPTION, fda.gov. Available at:[Link]

  • Proline Homologation in Melanostatin Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors, acs.org. Available at:[Link]

  • Discovery of hybrid Glypromate conjugates with neuroprotective activity against paraquat-induced toxicity, nih.gov. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of (2S,4S)-N-Boc-4-methyl-pipecolinic acid

Abstract (2S,4S)-N-Boc-4-methyl-pipecolinic acid is a chiral building block of significant interest in pharmaceutical development, valued for its role in creating conformationally constrained peptides and complex molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,4S)-N-Boc-4-methyl-pipecolinic acid is a chiral building block of significant interest in pharmaceutical development, valued for its role in creating conformationally constrained peptides and complex molecular scaffolds.[1][2][3][4] Its thermodynamic stability is a critical parameter, directly influencing its storage, handling, reactivity, and, ultimately, the stereochemical outcome of the transformations in which it is employed. This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of this molecule. We will delve into the foundational principles of its conformational behavior, present detailed experimental protocols for its characterization, and outline computational approaches for predicting its energetic landscape. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this important synthetic intermediate.

Introduction: The Significance of Stereochemical Stability

The pipecolic acid nucleus is a core structural motif in numerous biologically active compounds.[3][4] As a cyclic amino acid, it imparts a greater degree of conformational rigidity compared to its acyclic counterparts. This pre-organization can be highly advantageous in drug design, leading to enhanced binding affinity and selectivity for biological targets. The specific diastereomer, (2S,4S)-N-Boc-4-methyl-pipecolinic acid, combines several key features:

  • The Pipecolinic Acid Scaffold: A six-membered ring that provides a defined three-dimensional structure.[2]

  • Defined Stereochemistry (2S, 4S): The absolute configuration at two stereocenters dictates a specific spatial arrangement of substituents, which is crucial for molecular recognition.

  • The 4-methyl Group: This substituent further restricts the conformational flexibility of the piperidine ring, influencing its preferred geometry.

  • The N-Boc Group: A bulky tert-butyloxycarbonyl protecting group on the nitrogen atom, which not only facilitates synthetic manipulations but also significantly impacts the ring's conformational equilibrium.[5][6]

Understanding the thermodynamic stability of this molecule is not merely an academic exercise. It has profound practical implications:

  • Process Chemistry: Knowledge of thermal decomposition pathways and temperatures is essential for safe and efficient scale-up.

  • Drug Formulation: The stability of an active pharmaceutical ingredient (API) and its intermediates affects shelf-life and degradation profiles.

  • Reaction Selectivity: The relative stability of different conformers can influence the stereochemical outcome of subsequent synthetic steps.

This guide will provide the theoretical and practical tools to rigorously assess these factors.

Conformational Landscape: The Heart of Thermodynamic Stability

The thermodynamic stability of (2S,4S)-N-Boc-4-methyl-pipecolinic acid is intrinsically linked to the conformational preferences of its substituted piperidine ring. The six-membered ring is not planar and exists in a dynamic equilibrium between several conformations, primarily the chair, boat, and twist-boat forms.[7] For most piperidine derivatives, the chair conformation is the most stable as it minimizes torsional and angular strain.[7][8]

The key to understanding the stability of this specific molecule lies in analyzing the interplay of its substituents within the chair conformation. In a chair, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

dot graph TD { rankdir=TB; node [shape=plaintext];

} caption: "Equilibrium between major piperidine ring conformations.[7]"

For (2S,4S)-N-Boc-4-methyl-pipecolinic acid, we must consider the preferred orientation of three key groups: the C2-carboxylic acid, the C4-methyl group, and the N-Boc group.

  • N-Boc Group: Due to its significant steric bulk, the N-Boc group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[8]

  • C4-Methyl Group: Alkyl groups on a cyclohexane or piperidine ring generally prefer the equatorial position to minimize steric strain. The free energy difference (A-value) for a methyl group on a piperidine ring strongly favors the equatorial conformer.[8][9]

  • C2-Carboxylic Acid Group: The carboxylic acid group at the C2 position will also have a preference for the equatorial position.

Given the (2S,4S) stereochemistry, the most stable conformation will be a chair form where the N-Boc group, the 4-methyl group, and the 2-carboxylic acid group all occupy equatorial or pseudo-equatorial positions. This arrangement minimizes steric hindrance and leads to the lowest energy state.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Predicted conformational equilibrium for the target molecule."

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11][12][13] It provides quantitative information about thermal events like melting, crystallization, and decomposition.[12][14]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) under a nitrogen atmosphere (flow rate: 50 ml/min).[15]

  • Sample Preparation: Accurately weigh 3-5 mg of (2S,4S)-N-Boc-4-methyl-pipecolinic acid into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, crimped pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min. A slower heating rate (e.g., 1-5 K/min) can provide better resolution for complex thermal events.[16][17]

    • Maintain a constant nitrogen purge throughout the experiment to provide an inert atmosphere.

  • Data Analysis:

    • Melting Point (Tm): The temperature at the peak of the endothermic event corresponding to the transition from solid to liquid. For N-Boc-DL-pipecolinic acid, a melting point of 130-133 °C has been reported, which can serve as a benchmark.[18]

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which represents the energy required to melt the sample.

    • Decomposition Onset: The temperature at which the baseline begins to deviate, indicating the start of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] It is ideal for determining the thermal stability and decomposition profile of a material.[14][19]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass measurements are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Mass Loss Steps: The TGA curve will show distinct steps if decomposition occurs in multiple stages. The temperature and percentage of mass loss for each step provide insights into the decomposition mechanism.

    • Residue: The amount of material remaining at the end of the experiment.

Data Presentation: Expected Thermal Analysis Results

ParameterMethodExpected ObservationSignificance
Melting Point (Tm)DSCSharp endothermic peakPurity and solid-state stability
Enthalpy of Fusion (ΔHf)DSCQuantitative value (kJ/mol)Lattice energy and intermolecular forces
Decomposition Onset (Td)TGATemperature of initial mass lossUpper limit for thermal stability
Mass Loss ProfileTGASingle or multi-step decompositionInsight into decomposition pathways

Computational Modeling of Thermodynamic Stability

Computational chemistry offers a powerful, complementary approach to experimental methods.[7][20] By using quantum mechanical calculations, such as Density Functional Theory (DFT), we can model the molecule and predict the relative energies of its different conformers.[20][21]

Workflow: DFT-Based Conformational Analysis

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for computational stability assessment."

  • Structure Generation: Create an initial 3D model of (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

  • Conformational Search: Perform a systematic search to identify all low-energy conformers (e.g., different chair and boat forms, and rotamers of the substituents).[20]

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the nearest local energy minimum for each structure.[21]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer. This value includes electronic energy, ZPVE, and thermal contributions to enthalpy and entropy.

  • Boltzmann Analysis: Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution. The conformer with the lowest Gibbs free energy is the most thermodynamically stable.

Conclusion and Future Directions

The thermodynamic stability of (2S,4S)-N-Boc-4-methyl-pipecolinic acid is governed by a delicate balance of steric and electronic factors that dictate its conformational preferences. The most stable conformer is predicted to be a chair form with all major substituents in equatorial positions. This guide has provided a robust framework for both the experimental determination and computational prediction of this stability.

By combining the empirical data from DSC and TGA with the theoretical insights from DFT calculations, researchers can gain a comprehensive understanding of the molecule's behavior. This knowledge is paramount for its effective use in drug discovery and development, ensuring process safety, reaction control, and the ultimate quality of the final pharmaceutical product. Future studies could explore the impact of different N-protecting groups or further substitution on the piperidine ring to fine-tune the stability and reactivity of this versatile scaffold.

References

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Conformational equilibrium in 4-methylpiperidine. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Tuning the conformational behavior of 4-methylpiperidine analogues by... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Pokorný, P., et al. (2021). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2025, October 17). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Thermogravimetric analysis (TGA) of lysine amino acid and other M-EPM... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2005, June 24). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. (2022, November 15). UAE University. Retrieved March 26, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). MDPI. Retrieved March 26, 2026, from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. Retrieved March 26, 2026, from [Link]

  • experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and. (n.d.). Retrieved March 26, 2026, from [Link]

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Thermogravimetric analysis of amino-modified magnetic manoparticles. (2022, December 6). IAEA. Retrieved March 26, 2026, from [Link]

  • DSC Studies on Organic Melting Temperature Standards. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv. Retrieved March 26, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16). MDPI. Retrieved March 26, 2026, from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved March 26, 2026, from [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Retrieved March 26, 2026, from [Link]

  • What is Thermogravimetric Analysis (TGA) in Nanotechnology? (2022, February 22). AZoNano. Retrieved March 26, 2026, from [Link]

  • New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. (2023, May 10). MDPI. Retrieved March 26, 2026, from [Link]

  • N-BOC-DL-PIPECOLINIC ACID CAS#: 118552-55-9. (n.d.). ChemWhat. Retrieved March 26, 2026, from [Link]

  • Pipecolic acid. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

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Exploratory

Pharmacokinetic Optimization of Pipecolinic Acid Derivatives: A Senior Application Scientist's Perspective on ADME Profiling and Scaffold Design

Introduction: The Pipecolic Acid Paradigm in Drug Design In medicinal chemistry, the transition from a biologically active hit to a clinical drug candidate is governed by the delicate balance between pharmacodynamics (po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pipecolic Acid Paradigm in Drug Design

In medicinal chemistry, the transition from a biologically active hit to a clinical drug candidate is governed by the delicate balance between pharmacodynamics (potency) and pharmacokinetics (ADME properties). Pipecolinic acid (pipecolic acid), a non-proteinogenic homolog of proline, has emerged as a privileged scaffold in this optimization process[1].

Structurally, the six-membered piperidine ring of pipecolic acid imposes strict conformational constraints on peptide backbones and small-molecule architectures. By favoring the cis-amide bond conformation, pipecolic acid acts as a potent β-turn inducer, effectively locking molecules into their bioactive conformations[2]. From an ADME perspective, this rigidity reduces the entropic penalty upon target binding and shields adjacent amide bonds from proteolytic cleavage, thereby enhancing metabolic stability and oral bioavailability[3].

As a Senior Application Scientist, I consistently observe that integrating pipecolic acid derivatives into early-stage lead optimization can rescue compounds suffering from rapid clearance or poor membrane permeability, provided their unique lipophilic and basic properties are rationally managed.

Clinical Pharmacokinetics: Lessons from Approved Pipecolates

To understand the pharmacokinetic potential of pipecolic acid, we must analyze its behavior in clinically approved drugs. The scaffold serves as the critical anchoring moiety in both small-molecule therapeutics and complex macrocycles[4].

Quantitative Pharmacokinetic Profiles of Key Pipecolates

The following table summarizes the PK parameters of prominent drugs containing a pipecolic acid or piperidine-carboxylate core. These metrics serve as benchmarking standards for novel derivative design.

Drug / CompoundTherapeutic ClassOral Bioavailability (F%)Plasma Protein BindingElimination Half-Life (t₁/₂)Clearance (CL)
Tacrolimus (FK506) Immunosuppressant20–25% (Highly variable)>98.8%~11.3 h (Range: 3.5–40 h)~0.04 L/h/kg
Sirolimus (Rapamycin) Immunosuppressant~14%~92%57–63 h~0.22 L/h/kg
Bupivacaine Local AnestheticN/A (Administered locally)~95%2.7 h~0.58 L/min
Argatroban Direct Thrombin InhibitorN/A (Intravenous only)~54%39–51 min5.1 L/h/kg

Data synthesized from clinical pharmacological benchmarks and structural biology insights[5],[6].

Systems-Level Pathway: The Tacrolimus Mechanism

In macrocycles like Tacrolimus, the pipecolic acid moiety is biosynthetically derived from L-lysine and is essential for target engagement[3]. The pipecolate ring inserts deeply into the hydrophobic pocket of the immunophilin FKBP12[4]. This binding event creates a gain-of-function complex that subsequently inhibits calcineurin, halting the dephosphorylation of NFAT and preventing T-cell activation[5].

Pathway Tacrolimus Tacrolimus (FK506) [Pipecolic Acid Core] FKBP12 FKBP12 (Immunophilin) Tacrolimus->FKBP12 Binds Complex FK506-FKBP12 Complex FKBP12->Complex Forms Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFAT_P Phosphorylated NFAT (Cytoplasm) Calcineurin->NFAT_P Prevents Dephosphorylation NFAT_Active Dephosphorylated NFAT (Nucleus) NFAT_P->NFAT_Active Blocked IL2 IL-2 Transcription (T-Cell Activation) NFAT_Active->IL2 Blocked

Fig 1: Mechanism of action of Tacrolimus, driven by the pipecolic acid core binding to FKBP12.

Mechanistic ADME Optimization Strategies

When designing novel pipecolinic acid derivatives, medicinal chemists face two primary PK liabilities: high lipophilicity and rapid oxidative metabolism .

  • Managing Lipophilicity and Toxicity : The tertiary amine in pipecolic acid derivatives (like bupivacaine) is highly basic (pKa ~8.2), rendering the molecule predominantly protonated at physiological pH[6]. While this drives target engagement, excessive lipophilicity (LogD > 2.5) can lead to off-target cardiotoxicity[6]. Recent strategies involve replacing the piperidine ring with aza-spirocycles, which slightly reduces the basicity (pKa ~7.4), thereby lowering the effective concentration of the toxic cation while maintaining therapeutic efficacy[6].

  • Half-Life Extension : For compounds with a short half-life (< 2 hours), extending t1/2​ is more critical than optimizing unbound clearance ( CLu​ ) to reduce the projected human dose[7]. We frequently employ the strategic introduction of halogens (e.g., fluorination of the pipecolate ring) to block metabolically labile sites, which increases tissue binding and effectively extends the half-life without compromising target affinity[7].

Self-Validating Experimental Workflows for PK Profiling

To ensure scientific integrity, all ADME data must be generated through self-validating experimental systems. Below are the definitive protocols used in my laboratory to evaluate pipecolinic acid derivatives.

PK_Workflow Design Pipecolic Acid Scaffold Design (Stereochemistry & Ring Sizing) Synthesis Chemical Synthesis & Purification Design->Synthesis InVitro In Vitro ADME Profiling (Microsomes, Caco-2) Synthesis->InVitro Decision CL_int < 10 µL/min/mg? InVitro->Decision Decision->Design No (High Clearance) InVivo In Vivo PK (Rat/Dog) (Bioavailability, t1/2) Decision->InVivo Yes (Stable) Lead Lead Candidate Selection InVivo->Lead

Fig 2: Iterative ADME optimization workflow for pipecolic acid derivatives.

Protocol A: High-Throughput Microsomal Stability (Intrinsic Clearance)

This assay determines the intrinsic clearance ( CLint​ ) driven by Cytochrome P450 (CYP) enzymes.

  • Step 1: Matrix Preparation. Thaw human or rat liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Liver microsomes contain the highest density of CYP enzymes, ensuring an accurate representation of Phase I hepatic metabolism.

  • Step 2: Compound Spiking. Add the pipecolic acid derivative to achieve a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP denaturation).

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: CYPs are monooxygenases that require a constant supply of electron equivalents; a regenerating system prevents cofactor depletion, ensuring linear enzyme kinetics.

  • Step 4: Time-Course Sampling & Quenching. At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Step 5: Data Analysis. Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound vs. time to find the elimination rate constant ( k ). Calculate CLint​=(k×V)/Microsomal Protein .

Protocol B: Bidirectional Caco-2 Permeability Assay

Because pipecolic acid derivatives are often targeted for oral administration, assessing intestinal absorption and efflux liabilities is mandatory.

  • Step 1: Monolayer Culture. Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow spontaneous differentiation. Causality: 21 days are required for Caco-2 cells to form polarized enterocyte-like monolayers with mature tight junctions and apical microvilli.

  • Step 2: Integrity Validation. Measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER > 250 Ω·cm² confirms tight junction integrity, ensuring the measured permeability is transcellular (drug-specific) rather than paracellular leakage.

  • Step 3: Bidirectional Dosing. Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

  • Step 4: Quantification & Efflux Calculation. Sample from the receiver chambers and quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ). Causality: The Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) is calculated to determine if the compound is a substrate for P-glycoprotein (P-gp). An efflux ratio > 2 triggers a redesign to mask hydrogen bond donors or adjust lipophilicity.

Conclusion

Pipecolinic acid is far more than a simple structural spacer; it is a dynamic pharmacokinetic tool. By leveraging its rigid stereochemistry, medicinal chemists can enforce bioactive conformations that inherently resist proteolytic degradation. However, realizing the full potential of this scaffold requires rigorous, self-validating ADME profiling to balance its inherent lipophilicity against metabolic clearance and toxicity. Through iterative in vitro testing and rational structural modifications—such as spirocyclic replacements and targeted halogenation—pipecolic acid derivatives can be successfully optimized into highly bioavailable, long-acting clinical therapeutics.

References

  • [1] Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ResearchGate.

  • [2] Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. ACS Publications.

  • [5] Tacrolimus - Wikipedia. Wikipedia.

  • [3] Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. NIH.

  • [7] Strategy for Extending Half-life in Drug Design and Its Significance. NIH.

  • [4] A Structural Biology Approach Enables the Development of Antimicrobials Targeting Bacterial Immunophilins. ASM Journals.

  • [6] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2S,4S)-N-Boc-4-methyl-pipecolinic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing conformationally restricted peptidomimetics. The incorporation of cyclic, non-natural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing conformationally restricted peptidomimetics. The incorporation of cyclic, non-natural amino acids is a highly effective strategy to induce specific secondary structures—such as β -turns—which can drastically improve the metabolic stability and target affinity of a drug candidate.

This technical guide provides an in-depth analysis of (2S,4S)-N-Boc-4-methyl-pipecolinic acid , a specialized chiral building block. By understanding the causality behind its physicochemical properties (molecular weight, solubility) and its specific CAS registry parameters, researchers can optimize their synthetic workflows. Furthermore, this guide outlines a self-validating experimental protocol for peptide coupling, ensuring high-yield amidation without compromising stereochemical integrity.

Chemical Identity & Structural Causality

The utility of (2S,4S)-N-Boc-4-methyl-pipecolinic acid stems from its rigid piperidine ring. Unlike linear amino acids, the pipecolinic acid core restricts the ϕ and ψ dihedral angles of the peptide backbone. The addition of a 4-methyl group in a defined (2S,4S) stereochemical configuration allows for precise spatial targeting of hydrophobic pockets within a receptor.

To utilize this compound effectively, it is critical to verify its identity against authoritative chemical databases to prevent cross-contamination with its diastereomers (e.g., the (2S,4R) variant).

Quantitative Physicochemical Data

The following table summarizes the core identification metrics and physical properties of the compound, cross-referenced with standard registry data .

PropertyValue
Chemical Name (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
CAS Registry Number 2165792-61-8
Molecular Formula C 12​ H 21​ NO 4​
Molecular Weight 243.30 g/mol
Stereochemistry (2S, 4S)
Aqueous Solubility Insoluble / Poor (< 1 mg/mL)
Organic Solubility High (DMF, DCM, DMSO, MeOH, EtOAc)
Appearance White to off-white crystalline powder
The Causality of Its Solubility Profile

The solubility profile of (2S,4S)-N-Boc-4-methyl-pipecolinic acid is dictated by the thermodynamic competition between its polar carboxylic acid moiety and its highly lipophilic domains.

  • Aqueous Insolubility: The tert-butoxycarbonyl (Boc) protecting group and the 4-methylpiperidine ring create a massive hydrophobic shield around the molecule. This steric and electronic shielding prevents efficient hydrogen bonding with water molecules, rendering the compound largely insoluble in aqueous media .

  • Organic Solvation: Conversely, these same lipophilic features ensure rapid, thermodynamically favorable solvation in aprotic organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This is highly advantageous, as these solvents are the gold standards for both solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Experimental Protocol: Stereoretentive Peptide Coupling

When activating the carboxylic acid of (2S,4S)-N-Boc-4-methyl-pipecolinic acid, standard coupling reagents (like EDC/NHS) often suffer from slow kinetics due to the steric hindrance of the piperidine ring and the adjacent 4-methyl group. Slow activation increases the residence time of the reactive intermediate, drastically increasing the risk of epimerization at the chiral C2 α -carbon.

To prevent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the nucleophilic attack, locking in the (2S,4S) stereochemical integrity.

Step-by-Step Methodology (Self-Validating System)

Step 1: Reagent Preparation & Solvation

  • Action: Weigh 1.0 equivalent (eq) of (2S,4S)-N-Boc-4-methyl-pipecolinic acid (243.30 mg for a 1.0 mmol scale). Dissolve completely in 10 mL of anhydrous DMF.

  • Validation: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded reagent.

Step 2: Carboxyl Activation

  • Action: Add 1.2 eq of HATU (456 mg) to the stirring solution, followed immediately by 3.0 eq of DIPEA (522 μ L). Stir at room temperature for 5 minutes.

  • Validation: Colorimetric Heuristic. The reaction mixture will transition from colorless to a faint yellow. This visual cue confirms the successful formation of the active HOAt ester.

Step 3: Nucleophilic Attack (Amidation)

  • Action: Add 1.1 eq of your target primary amine. Stir the reaction continuously at room temperature for 2 to 4 hours.

  • Validation: LC-MS Monitoring. Pull a 5 μ L aliquot, dilute in 1 mL of MeOH, and inject into the LC-MS. The reaction is complete when the starting material peak at m/z 242.30 ([M-H] in negative mode) disappears, replaced by the product mass (Amine MW + 243.30 - 18.02 for water loss).

Step 4: Quench and Workup

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with 15 mL of Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Logical Workflow Visualization

The following diagram maps the logical progression and validation checkpoints of the amidation protocol described above.

Workflow Step1 1. Reagent Preparation (2S,4S)-N-Boc-4-methyl-pipecolinic acid CAS: 2165792-61-8 Step2 2. Solvation Dissolve in anhydrous DMF/DCM Step1->Step2 Step3 3. Carboxyl Activation Add HATU (1.2 eq) & DIPEA (3.0 eq) Step2->Step3 Step4 4. Nucleophilic Attack Add Amine (1.1 eq), Stir 2-4h at RT Step3->Step4 Step5 5. Reaction Validation Monitor via LC-MS / TLC Step4->Step5 Step6 6. Workup & Purification NH4Cl Quench, EtOAc Extraction Step5->Step6

HATU-mediated amidation workflow for (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

References

Exploratory

Mechanism of action of (2S,4S)-N-Boc-4-methyl-pipecolinic acid based peptides

Engineering Conformational Rigidity: Mechanism of Action of (2S,4S)-N-Boc-4-methyl-pipecolinic acid based Peptides Executive Summary As a Senior Application Scientist specializing in peptidomimetic drug design, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Conformational Rigidity: Mechanism of Action of (2S,4S)-N-Boc-4-methyl-pipecolinic acid based Peptides

Executive Summary

As a Senior Application Scientist specializing in peptidomimetic drug design, I frequently encounter the dual limitations of native peptide therapeutics: rapid proteolytic degradation and high conformational entropy. To overcome these hurdles, the strategic incorporation of non-proteinogenic amino acids is paramount. Among these, pipecolinic acid (Pip)—the six-membered homologue of proline—and its substituted derivatives represent a masterclass in structural engineering[1].

Specifically, (2S,4S)-N-Boc-4-methyl-pipecolinic acid serves as a highly specialized building block. The N-tert-butoxycarbonyl (Boc) protection enables seamless integration into solid-phase peptide synthesis (SPPS), while the (2S,4S)-4-methyl-piperidine core acts as a rigid conformational lock. This technical guide dissects the thermodynamic, structural, and pharmacological mechanisms by which this specific moiety transforms flexible peptides into potent, stable therapeutics.

Structural and Thermodynamic Mechanism of Action

The fundamental mechanism of (2S,4S)-4-methyl-pipecolinic acid (4-MePip) lies in its ability to severely restrict the peptide backbone's Ramachandran space ( ϕ and ψ dihedral angles).

  • Cis-Trans Isomerization: In natural peptides, the peptidyl-prolyl bond exists predominantly in the trans conformation (~80-90%). Expanding the pyrrolidine ring (5-membered) to a piperidine ring (6-membered) significantly lowers the energy barrier between the cis and trans rotamers[1]. The introduction of the 4-methyl group in the (2S,4S) configuration further destabilizes the trans state via 1,3-diaxial steric clashes, effectively shifting the thermodynamic equilibrium to heavily favor the cis-amide bond.

  • Induction of Secondary Structure: By forcing a cis-amide bond, 4-MePip acts as a powerful nucleator for Type VI β -turns [2]. This sharp reversal of the peptide chain is critical for mimicking the bioactive hairpin conformations of many endogenous ligands.

  • Hydrophobic Shielding: The 4-methyl group projects outward from the piperidine chair conformation. This creates a steric shield that physically blocks the approach of proteolytic enzymes, dramatically increasing the plasma half-life of the peptidomimetic[3].

Mechanism A Trans-Amide (Sterically Clashing) B Cis-Amide (Stabilized by 4-MePip) A->B Lowered Isomerization Barrier C Type VI β-Turn (Induced Secondary Structure) B->C Dihedral Angle Locking (φ, ψ restriction) D Target Protein Binding (S2/S3 Pocket Engagement) C->D Hydrophobic Shielding (4-Methyl group)

Fig 1: Thermodynamic pathway of (2S,4S)-4-MePip inducing cis-amide stabilization and target binding.

Pharmacological Mechanisms and Target Engagement

When incorporated into a drug candidate, the 4-MePip moiety directly influences target affinity through precise spatial geometry.

  • Protease Inhibition: In the design of direct thrombin inhibitors or viral protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors), the S2 and S3 sub-pockets of the target enzymes are highly hydrophobic[4]. The 4-MePip ring perfectly occupies these pockets. The rigidity minimizes the entropic penalty of binding, while the 4-methyl group maximizes van der Waals contacts, leading to picomolar or low-nanomolar affinities[5].

  • Protein-Protein Interactions (PPIs): For targets like MDM2 or SH3 domains, the rigid Type VI β -turn induced by 4-MePip perfectly mimics the native β -hairpin loops required for receptor engagement, turning a weak linear binder into a high-affinity macrocycle[2].

Quantitative Conformational Data

To illustrate the profound impact of this building block, the table below compares its thermodynamic and pharmacokinetic properties against standard proline and unsubstituted pipecolinic acid.

Amino Acid ResidueRing SizeTrans/Cis Ratio (in H2​O )Preferred Secondary StructureProteolytic Half-Life (Serum)
L-Proline 5-membered~ 4 : 1Type I/II β -TurnModerate (< 2 hours)
L-Pipecolinic Acid 6-membered~ 2 : 1Type VI β -TurnHigh (~ 6-8 hours)
(2S,4S)-4-Methyl-Pip 6-membered~ 1 : 1 Locked Type VI β -Turn Very High (> 24 hours)

Experimental Workflows: Synthesis & Validation

To ensure a self-validating experimental system, the synthesis of 4-MePip-containing peptides must be coupled with rigorous conformational analysis. The steric hindrance of the 6-membered ring and the 4-methyl group makes standard coupling inefficient. Therefore, highly reactive uronium salts must be employed.

Protocol 1: Boc-SPPS Incorporation of (2S,4S)-N-Boc-4-MePip

Causality Note: We utilize Boc-chemistry over Fmoc-chemistry here because the secondary amine of the piperidine ring is highly prone to diketopiperazine (DKP) formation during the basic conditions of Fmoc deprotection. Boc-SPPS relies on acidic deprotection, which completely suppresses DKP formation.

  • Resin Preparation: Swell 0.1 mmol of PAM (Phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 x 5 minutes to remove the N-terminal Boc group of the preceding amino acid.

  • Activation & Coupling: Pre-activate 0.4 mmol (4 eq) of (2S,4S)-N-Boc-4-methyl-pipecolinic acid with 0.38 mmol HATU and 0.8 mmol N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for 2 minutes.

    • Why HATU? The bulky 4-methyl-piperidine ring severely restricts nucleophilic attack; HATU generates a highly reactive 7-azabenzotriazole active ester to overcome this activation energy barrier.

  • Reaction: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive (blue), repeat steps 3-4.

  • Cleavage: Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger for 1 hour at 0°C.

Workflow R PAM/MBHA Resin D TFA Deprotection (Remove Boc) R->D C Coupling (2S,4S)-N-Boc-4-MePip + HATU/DIEA D->C Wash (DMF/DCM) C->D Iterate for next AA V Cleavage & Validation (HF Cleavage -> 2D-NMR) C->V Final Sequence

Fig 2: Self-validating Boc-SPPS workflow for incorporating sterically hindered 4-MePip residues.

Protocol 2: Conformational Validation via 2D-NMR (ROESY)

Causality Note: To prove that the 4-MePip successfully induced the intended cis-amide bond and β -turn, we use ROESY (Rotating-frame Overhauser Effect Spectroscopy). For medium-sized peptidomimetics (MW 1000-3000 Da), the molecular tumbling rate ( ωτc​≈1 ) causes standard NOESY signals to vanish (zero-crossing). ROESY guarantees positive cross-peaks regardless of tumbling rate[1].

  • Sample Prep: Dissolve 2 mg of the purified peptide in 600 µL of H2​O/D2​O (90:10, v/v) buffered to pH 4.5.

  • Acquisition: Acquire a 2D-ROESY spectrum with a mixing time of 200-300 ms at 298 K on a 600 MHz NMR spectrometer.

  • Analysis: Identify the cross-peaks between the of the preceding residue ( i ) and the of the 4-MePip residue ( i+1 ). A strong dαα​(i,i+1) ROE cross-peak is the definitive, self-validating proof of a cis-amide bond and the successful induction of a Type VI β -turn[1].

References

  • Wu, W.-J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. 1

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry. 2

  • Davies, J. S. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules (MDPI). 3

  • Stefanelli, I., et al. (2023). Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells. European Journal of Medicinal Chemistry. 4

  • Böttcher-Friebertshäuser, E., et al. (2022). Peptidomimetic inhibitors of TMPRSS2 block SARS-CoV-2 infection in cell culture. Communications Biology. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Asymmetric Synthesis Protocol for (2S,4S)-N-Boc-4-methyl-pipecolinic acid

Introduction & Strategic Overview (2S,4S)-4-Methylpipecolic acid is a critical non-proteinogenic amino acid scaffold, acting as a core structural motif in various biologically active peptidomimetics and therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(2S,4S)-4-Methylpipecolic acid is a critical non-proteinogenic amino acid scaffold, acting as a core structural motif in various biologically active peptidomimetics and therapeutics, including direct thrombin inhibitors like Argatroban analogs. Achieving the trans relationship between the C2 carboxylic acid and the C4 methyl group requires rigorous stereocontrol.

This application note details a highly efficient, enantioselective synthesis route based on the pioneering methodology developed by Alegret, Santacana, and Riera[1]. The protocol leverages a self-validating sequence of Sharpless asymmetric epoxidation, regioselective ring opening, ring-closing metathesis (RCM), and hydroxyl-directed hydrogenation to establish the required (2S,4S) configuration with exceptional enantiomeric and diastereomeric purity.

Experimental Design & Causality (The "Why")

To ensure scientific integrity and high-yield reproducibility, every step in this workflow is designed with a specific mechanistic causality:

  • Chirality Generation (Step 1): The absolute configuration is established early using the Sharpless Asymmetric Epoxidation of 5-methyl-2,5-hexadien-1-ol. Utilizing (+)-diethyl tartrate ((+)-DET) ensures the formation of the (2S,3S)-epoxy alcohol with >99% ee[2].

  • Regioselective Amination (Step 2): Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to both the primary hydroxyl and the epoxide oxygen. This bidentate coordination directs the nucleophilic attack of allylamine exclusively to the C3 position, cleanly setting the C2 stereocenter of the future piperidine ring[1].

  • Ring-Closing Metathesis (Step 4): Grubbs' second-generation catalyst efficiently closes the diene system to form a 1,2,3,6-tetrahydropyridine intermediate, building the core 6-membered heterocycle without epimerizing the established chiral centers.

  • Directed Hydrogenation (Step 5): The pendant 1,2-diol group serves as a powerful directing group for Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF 6​ ). Coordination of the hydroxyl oxygen to the iridium center ensures that hydrogen is delivered from the cis face, thereby pushing the C4-methyl group to the trans face relative to the C2 substituent, achieving a 16:1 diastereomeric ratio[1].

  • Oxidative Cleavage (Step 6): Cleaving the diol to an aldehyde and subsequently oxidizing it to the carboxylic acid unmasks the target functional group while preserving the delicate (2S,4S) stereocenters. Final crystallization upgrades the diastereomeric excess (de) to 98%.

Synthetic Workflow

Workflow A 5-Methyl-2,5-hexadien-1-ol B (2S,3S)-Epoxy Alcohol (Chirality Established) A->B Ti(O-i-Pr)4, (+)-DET t-BuOOH, -20°C C 3-(Allylamino)-1,2-diol (Regioselective Opening) B->C Allylamine Ti(O-i-Pr)4, THF D N-Boc-Protected Diene C->D Boc2O, Et3N CH2Cl2 E Tetrahydropyridine Diol (RCM Product) D->E Grubbs II Catalyst CH2Cl2, Reflux F Piperidine Diol (Directed Hydrogenation) E->F [Ir(cod)(PCy3)(py)]PF6 H2, CH2Cl2 G (2S,4S)-N-Boc-4-methylpipecolinic acid F->G 1. NaIO4 (Cleavage) 2. NaClO2 (Oxidation)

Fig 1: Synthetic workflow for (2S,4S)-N-Boc-4-methylpipecolinic acid via RCM and hydrogenation.

Quantitative Data Summary

Reaction StepTransformationYield (%)Stereochemical Outcome
1 Sharpless Asymmetric Epoxidation85>99% ee
2 Regioselective Epoxide Opening92Complete C3 regioselectivity
3 N-Boc Protection95N/A
4 Ring-Closing Metathesis (RCM)88N/A
5 Ir-Directed Hydrogenation9016:1 dr (trans:cis)
6 Oxidative Cleavage & Pinnick Oxid.82>99% ee, 98% de (after cryst.)

Step-by-Step Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation
  • Add activated 4Å molecular sieves (powdered) to a flame-dried round-bottom flask under argon.

  • Add anhydrous CH 2​ Cl 2​ and cool the suspension to -20 °C.

  • Sequentially add titanium(IV) isopropoxide (0.05 eq) and (+)-diethyl tartrate (0.06 eq). Stir for 20 minutes to form the chiral catalytic complex.

  • Add 5-methyl-2,5-hexadien-1-ol (1.0 eq) dropwise. Stir for an additional 20 minutes.

  • Dropwise add tert-butyl hydroperoxide (5.5 M in decane, 2.0 eq). Maintain the reaction at -20 °C for 14 hours.

  • Quench the reaction with a 10% aqueous solution of tartaric acid. Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via silica gel chromatography to afford the (2S,3S)-epoxy alcohol[2].

Step 2: Regioselective Ring Opening
  • Dissolve the purified epoxy alcohol (1.0 eq) in anhydrous THF (0.2 M).

  • Add allylamine (3.0 eq) followed by dropwise addition of Ti(O-i-Pr) 4​ (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Quench by adding 1M NaOH solution until a white precipitate forms. Filter the suspension through a pad of Celite and wash thoroughly with EtOAc.

  • Concentrate the filtrate in vacuo to yield the crude (2S,3R)-3-(allylamino)-5-methyl-5-hexene-1,2-diol[1].

Step 3: N-Boc Protection
  • Dissolve the crude aminodiol in CH 2​ Cl 2​ (0.2 M).

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq).

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with water and brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography to afford the N-Boc-protected diene.

Step 4: Ring-Closing Metathesis (RCM)
  • Dissolve the N-Boc diene in highly degassed, anhydrous CH 2​ Cl 2​ at a dilute concentration (0.01 M) to prevent intermolecular cross-metathesis.

  • Add Grubbs' 2nd generation catalyst (5 mol%).

  • Reflux the mixture under an argon atmosphere for 6 hours.

  • Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography to isolate the 1,2,3,6-tetrahydropyridine diol intermediate[1].

Step 5: Hydroxyl-Directed Stereoselective Hydrogenation
  • Dissolve the tetrahydropyridine diol in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Add Crabtree's catalyst ([Ir(cod)(PCy 3​ )(py)]PF 6​ , 5 mol%).

  • Purge the reaction vessel three times with argon, followed by three purges with hydrogen gas.

  • Stir the mixture vigorously under 1 atm of H 2​ at room temperature for 12 hours.

  • Evaporate the solvent and filter through a short silica plug to remove the iridium catalyst, yielding the piperidine diol with a 16:1 trans:cis diastereomeric ratio[1].

Step 6: Oxidative Cleavage and Pinnick Oxidation
  • Cleavage: Dissolve the piperidine diol in a 2:1 mixture of THF and water. Add NaIO 4​ (1.5 eq) and stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, dry, and concentrate to yield the crude aldehyde.

  • Oxidation: Dissolve the crude aldehyde in a mixture of t-BuOH and 2-methyl-2-butene (chlorine scavenger).

  • Add an aqueous solution containing NaClO 2​ (3.0 eq) and NaH 2​ PO 4​ (3.0 eq). Stir vigorously for 4 hours at room temperature.

  • Acidify slightly (pH ~4), extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Crystallize the crude product from EtOAc/Hexanes to afford enantiopure (2S,4S)-N-Boc-4-methylpipecolinic acid (>99% ee, 98% de)[1].

References

  • Alegret, C.; Santacana, F.; Riera, A. "Enantioselective Synthesis of trans-4-Methylpipecolic Acid." The Journal of Organic Chemistry, 2007, 72(20), 7688-7692. URL: [Link]

  • Lattanzi, A. et al. "Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation." Molecules (MDPI), 2010, 15(2), 1049-1078. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Boc cleavage in pipecolinic acid derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn challenges in peptide and peptidomimetic synthesis: the incomplete re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn challenges in peptide and peptidomimetic synthesis: the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from pipecolinic acid (Pip) derivatives.

Pipecolinic acid—a conformationally constrained, non-proteinogenic homolog of proline—features a secondary amine embedded within a six-membered piperidine ring. The steric bulk from the adjacent carboxylate group, combined with the ring's rigid chair conformation, physically shields the carbamate oxygen. This steric hindrance frequently causes standard acidolysis protocols to stall, leading to incomplete deprotection, mixed peptide populations, and catastrophic yield losses.

Below is a comprehensive, field-proven guide to diagnosing, troubleshooting, and permanently resolving incomplete Boc cleavage in hindered cyclic amines.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logical pathway to determine the most appropriate intervention for your specific substrate phase.

Troubleshooting workflow for incomplete Boc cleavage in pipecolinic acid.

Mechanistic FAQs & Troubleshooting

Q1: Why does the standard 50% TFA/DCM protocol fail to fully deprotect my Boc-pipecolinic acid derivative? Causality: Standard Boc deprotection is a Brønsted acid-catalyzed mechanism. It requires the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates[1]. In pipecolinic acid, the secondary amine is sterically congested. The equatorial/axial protons of the piperidine ring and the bulky adjacent substituents physically block TFA from accessing and protonating the carbamate oxygen. Furthermore, the cis/trans rotamers of the Boc group on secondary amines can stabilize conformations that are thermodynamically resistant to standard acidolysis.

Q2: I have extended the reaction time to 4 hours in TFA, but cleavage is still incomplete. What is the next logical step? Causality: Do not simply extend the time indefinitely. Prolonged exposure to TFA increases the risk of side reactions, such as the tert-butylation of electron-rich residues[2]. Instead, you must alter the thermodynamic driving force:

  • Increase Effective Acidity: Switch to 4M HCl in Dioxane. This provides a higher Hammett acidity function in a polar aprotic environment, often driving the reaction to completion and precipitating the product as a clean hydrochloride salt[3].

  • Change the Mechanism (Lewis Acid): If Brønsted acids fail, utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The highly oxophilic silicon atom coordinates directly to the Boc carbonyl oxygen, forming a highly labile silyl carbamate intermediate that bypasses the proton-driven pathway and hydrolyzes instantly upon aqueous workup[3][4].

Q3: When pushing the cleavage with stronger acids, how do I prevent the generated tert-butyl cations from destroying my peptide? Causality: The tert-butyl cation generated during cleavage is a powerful electrophile that will indiscriminately alkylate sensitive residues (Trp, Met, Cys, Tyr)[1][2]. You must deploy a multi-tiered scavenger cocktail tailored to your sequence:

  • TIPS (Triisopropylsilane): Acts as a hydride donor to rapidly quench carbocations.

  • Water: Traps tert-butyl cations to form harmless tert-butanol[2].

  • Thioanisole / EDT (Ethanedithiol): Mandatory if your sequence contains Methionine or Cysteine. These soft nucleophiles act as sacrificial traps for alkylating agents, preventing S-alkylation[2].

Comparative Analysis of Cleavage Strategies

To optimize your workflow, compare the quantitative parameters of the three primary deprotection strategies used for hindered cyclic amines.

Deprotection MethodReagentsTypical Reaction TimeCleavage Efficiency (Pip Derivatives)Risk of Side ReactionsPrimary Application
Standard Acidolysis 20-50% TFA in DCM1 - 2 hoursLow - ModerateLow (with standard scavengers)Unhindered primary amines; simple linear peptides.
Strong Acidolysis 4M HCl in Dioxane30 - 60 minsHighModerate (Chloride salt precipitation)Solution-phase synthesis; acid-stable substrates[3].
Lewis Acid-Mediated TMSOTf (1.2 eq), 2,6-Lutidine30 - 60 minsVery HighLow (Requires strictly anhydrous conditions)Highly hindered secondary amines; complex natural products[3][4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Lewis Acid-Mediated Deprotection (TMSOTf) for Solution-Phase

This method is the gold standard for exceptionally sluggish Boc groups on pipecolinic acid derivatives[3][4].

  • Preparation: Dissolve the Boc-protected pipecolinic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Buffering: Add 2,6-Lutidine (1.5 eq) to the solution. Causality: 2,6-Lutidine acts as a non-nucleophilic base to buffer the highly acidic triflic acid byproduct generated during the reaction, protecting acid-sensitive moieties[3].

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add TMSOTf (1.2 to 2.0 eq) dropwise via syringe.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 30–60 minutes.

  • Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, quench it in 100 µL of saturated NaHCO₃, and extract with 100 µL Ethyl Acetate. Spot the organic layer on a TLC plate. The complete disappearance of the high-Rf UV-active starting material confirms the total conversion to the silyl carbamate intermediate.

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: This basic aqueous quench rapidly hydrolyzes the silyl carbamate to the free amine and CO₂.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: High-Strength Brønsted Acid Deprotection (HCl/Dioxane)

Ideal for generating stable hydrochloride salts of pipecolinic acid derivatives without the need for aqueous workup[3].

  • Dissolution: Dissolve the Boc-protected substrate in a minimal volume of anhydrous 1,4-Dioxane (e.g., 2 mL per mmol).

  • Acidification: Add a commercially available solution of 4M HCl in 1,4-Dioxane (5 to 10 eq of HCl) at room temperature[3].

  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

  • Validation Checkpoint (In-Process): Monitor the reaction visually. The formation of a dense white precipitate indicates the successful generation of the insoluble amine hydrochloride salt[3]. Confirm complete mass shift via LC-MS.

  • Isolation: If a precipitate has formed, dilute the mixture with cold diethyl ether to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove residual dioxane and tert-butyl chloride, and dry under high vacuum.

References

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides, The Journal of Organic Chemistry,[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis, Organic Process Research & Development,[Link]

Sources

Optimization

Purification strategies and recrystallization for crude (2S,4S)-N-Boc-4-methyl-pipecolinic acid

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals tackling the purification of crude (2S,4S)-N-Boc-4-methyl-pipecolinic acid. The structural complexity and stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals tackling the purification of crude (2S,4S)-N-Boc-4-methyl-pipecolinic acid. The structural complexity and stereochemistry of this molecule present unique purification challenges. This document provides in-depth, field-tested strategies, troubleshooting advice, and detailed protocols to help you achieve high purity and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the purification of N-Boc-protected pipecolinic acid derivatives.

Q1: My crude (2S,4S)-N-Boc-4-methyl-pipecolinic acid is a viscous oil or gum. How can I solidify it for further purification?

A1: "Oiling out" is a frequent issue with N-Boc protected amino acids, often caused by residual solvents or impurities that inhibit crystal lattice formation.[1][2] Here are several effective strategies to induce solidification:

  • High-Vacuum Drying: Ensure all volatile solvents from the reaction work-up (e.g., Dichloromethane, Ethyl Acetate) are completely removed. Drying the crude product under high vacuum, sometimes with gentle heating (30-40°C), is a critical first step.[1]

  • Trituration: This is the most common and effective method. It involves vigorously stirring or grinding the oil with a non-polar solvent in which the desired compound is insoluble.[1][3] The mechanical action helps to break up the oil and provides a medium for crystal nucleation.

    • Recommended Solvents: n-Hexane, n-Heptane, or diethyl ether are excellent choices.[1][4]

  • Seeding: If a small amount of pure, crystalline material is available from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[1][4][5] A patent describes a method of seeding the oil, allowing it to stand and solidify, and then breaking up the solid by pulping with a weak polar solvent.[1][5]

Q2: What are the primary impurities I should expect in my crude product?

A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as the parent amino acid or Boc-anhydride ((Boc)₂O).

  • Reaction Byproducts: tert-Butanol and byproducts from the Boc-anhydride.

  • Diastereomers: Depending on the stereocontrol of the synthesis, other diastereomers of 4-methyl-pipecolinic acid may be present.

  • Reagents: Residual bases (e.g., Triethylamine) or acids used during the synthesis and work-up can interfere with purification.[1][2]

Q3: What is a good starting point for a recrystallization solvent system?

A3: The principle of recrystallization is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] For N-Boc protected amino acids, binary solvent systems are often most effective.[1][7]

  • Primary Recommendation: The most widely successful system is Ethyl Acetate (EtOAc) / Heptane (or Hexane) .[1][8] In this system, EtOAc is the "good" solvent that dissolves the compound, and Heptane/Hexane is the "poor" anti-solvent that induces precipitation upon cooling.

  • Alternative Systems: Other systems to explore include Toluene/Methanol and Ethanol/Water.[1][7]

Q4: My purity is low after work-up. How can I perform a bulk purification before recrystallization?

A4: An acid-base extraction is a highly effective method to remove neutral or basic impurities from your acidic product.[3] The strategy involves dissolving the crude material in an organic solvent, washing with a basic aqueous solution to deprotonate the carboxylic acid (making it water-soluble), removing the organic layer containing neutral impurities, and then re-acidifying the aqueous layer to precipitate your purified product.

Troubleshooting Guides & In-Depth Protocols

This section provides structured guidance for overcoming specific experimental challenges, complete with detailed protocols and the scientific rationale behind each step.

Problem 1: Product "Oils Out" or Fails to Crystallize

This common issue prevents effective purification by recrystallization. The workflow below provides a systematic approach to achieving a crystalline solid.

G start Crude Product (Oil/Gum) step1 Dry Under High Vacuum (Gentle Heat if Needed) start->step1 step2 Add Anti-Solvent (e.g., Heptane) step1->step2 step3 Triturate Vigorously (Stir/Scratch with Glass Rod) step2->step3 decision Solid Forms? step3->decision solid Collect Solid by Filtration Proceed to Recrystallization decision->solid Yes no_solid Oil Persists decision->no_solid No step4 Decant Anti-Solvent no_solid->step4 step5 Re-dissolve in Minimal 'Good' Solvent (e.g., EtOAc) step4->step5 step6 Attempt Seeding or Slow Evaporation in a Fume Hood step5->step6

Caption: General workflow for purification via diastereomeric salt formation.

Strategy B: Column Chromatography

For difficult separations, silica gel chromatography is a viable but more labor-intensive option. N-Boc protected amino acids can be challenging to run on silica due to their acidic nature, which can cause peak tailing.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Provides a good balance of resolution and flow rate.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Acetic AcidA common solvent system for moderately polar compounds. The acetic acid suppresses the deprotonation of the product's carboxylic acid, leading to sharper peaks and reduced tailing on the silica.
Gradient Start at 10% EtOAc in Hexane, gradually increasing to 50-70% EtOAcA gradient elution is crucial for separating closely related compounds. Starting with low polarity helps elute non-polar impurities first, while the increasing polarity will eventually elute your product and more polar impurities.
Detection TLC with a suitable stain (e.g., KMnO₄ or vanillin)The Boc group and the acid itself may not be strongly UV-active, requiring a chemical stain for visualization on a TLC plate to track the separation.

Master Protocol: Optimized Recrystallization

This protocol assumes you have a solidified, pre-purified (e.g., by extraction) crude product.

  • Solvent Selection: Choose an appropriate solvent system. Ethyl Acetate/Heptane is the primary recommendation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot Ethyl Acetate, just enough to fully dissolve the solid.

    • Scientist's Note: Using the absolute minimum amount of hot solvent is key to ensuring the solution is saturated, which is necessary for good crystal recovery upon cooling. [6]3. Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: While stirring the hot, clear solution, slowly add Heptane (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot Ethyl Acetate to re-dissolve the precipitate until the solution is just barely clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Scientist's Note: Slow cooling is critical. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization. [1][6]7. Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal yield.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold Heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by appropriate analytical methods (e.g., NMR, HPLC, MP).

References
  • Benchchem. (2025).
  • Hyun, M. H., et al. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Remione, V., & O'Hagan, D. (2014). Asymmetric Synthesis of Pipecolic Acid and Derivatives. ChemInform. [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]

  • Fleming, F. F., et al. (2000). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting guide for the N-protection of "3-Amino-1,1-diethoxypropan-2-ol".
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • ACS Publications. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. [Link]

  • Attaching Boc Protecting Groups With BOC-ON.
  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
  • Application Note – N-Boc protection. Synple Chem.
  • Patsnap. (2021).
  • Benchchem. (2025).
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. [Link]

  • ACS Publications. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) validation for (2S,4S)-N-Boc-4-methyl-pipecolinic acid synthesized peptides

A Comparative Analysis of Fragmentation Mechanics, Stereochemical Integrity, and Chromatographic Behavior The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Fragmentation Mechanics, Stereochemical Integrity, and Chromatographic Behavior

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among these, (2S,4S)-N-Boc-4-methyl-pipecolinic acid serves as a highly specialized, conformationally restricted building block designed to enhance proteolytic stability and lock peptides into bioactive conformations.

However, validating the successful synthesis, sequence integrity, and purity of peptides containing this six-membered ring analog via Liquid Chromatography-Mass Spectrometry (LC-MS) requires a fundamental departure from standard proteomic assumptions. This guide provides an authoritative, objective comparison of the mass spectrometric behavior of 4-methyl-pipecolinic acid against standard proline and unsubstituted pipecolic acid, equipping analytical scientists with the mechanistic insights needed to build self-validating experimental workflows.

Mechanistic Causality: The "Pipecolic Acid Effect"

In standard peptide MS/MS validation, analysts rely heavily on the "proline effect." Because of the basicity and ring strain of the five-membered pyrrolidine ring, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) overwhelmingly favors the cleavage of the amide bond N-terminal to the proline residue, yielding a dominant series of y+ ions[1].

When substituting proline with a six-membered pipecolinic acid derivative, this canonical rule entirely collapses. Instead, analysts must account for the "pipecolic acid effect" [1].

Why Does Fragmentation Shift?

Peptides containing pipecolic acid derivatives selectively fragment at the amide bond C-terminal to the residue, producing an unusually dominant series of b+ ions[1]. The causality behind this shift is rooted in gas-phase thermodynamics and structural flexibility:

  • Flexibility & Proton Transfer: Unlike the rigid proline ring, the increased flexibility of the six-membered pipecolinic ring allows the peptide to adopt gas-phase conformations where the transfer of a mobile proton to the C-terminal amide site becomes energetically favorable[1].

  • Stereochemical Transition State Inversion: Computational density functional theory (DFT) models reveal a striking inversion in the stereochemistry of the transition structures required for amide bond cleavage. While proline utilizes an R transition state, pipecolic acid congeners utilize an S transition state, substantially stabilizing the C-terminal cleavage barrier by reducing deleterious steric interactions[2].

The addition of the 4-methyl group in the (2S,4S) stereoisomer amplifies these effects. The methyl substitution introduces localized steric bulk that restricts rotation around adjacent dihedral angles, further stabilizing the specific conformations required for C-terminal protonation while significantly increasing the peptide's overall hydrophobicity.

G A Precursor Peptide [M+H]+ B Proline (5-membered) A->B C 4-Me-Pipecolinic (6-membered) A->C D N-terminal Cleavage B->D Proline Effect E C-terminal Cleavage C->E Pipecolic Effect F y+ Ion Series Dominant D->F G b+ Ion Series Dominant E->G

Mechanistic divergence of gas-phase fragmentation: Proline vs. Pipecolic Acid.

Comparative Performance Data

To objectively evaluate the performance of (2S,4S)-4-methyl-pipecolinic acid, we must benchmark its chromatographic and spectrometric behavior against its structural relatives. The table below summarizes the expected analytical shifts when substituting a canonical proline.

Analytical MetricL-ProlineL-Pipecolic Acid(2S,4S)-4-Methyl-Pipecolinic Acid
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (4-Methyl-Piperidine)
Dominant MS/MS Cleavage N-terminal to residueC-terminal to residueC-terminal to residue
Primary Sequence Ions y+ ions b+ ions b+ ions (High Intensity)
RP-HPLC Retention Time BaselineModerate Right-Shift (+ Δ RT)Significant Right-Shift (++ Δ RT)
Steric Hindrance LowModerateHigh (due to 4-methyl group)
Transition State R stereochemistryS stereochemistryS stereochemistry

Note: The significant right-shift in Reversed-Phase HPLC (RP-HPLC) retention time for the 4-methyl variant is highly predictable and serves as a primary orthogonal validation metric for successful incorporation.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Standard automated proteomics search engines (e.g., Mascot, Sequest) are heavily penalized if they fail to find proline-directed y+ ions. Therefore, validating a (2S,4S)-4-methyl-pipecolinic acid peptide requires a customized, self-validating manual workflow.

Step 1: Sample Preparation & Deprotection
  • Cleavage: Treat the synthesized peptide resin with a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the N-terminal Boc protecting group from the (2S,4S)-N-Boc-4-methyl-pipecolinic acid building block.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and lyophilize the resulting pellet.

  • Reconstitution: Reconstitute the peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 10 pmol/µL.

Step 2: Chromatographic Separation (RP-HPLC)
  • Column Selection: Use a high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) to resolve potential stereoisomeric impurities.

  • Gradient: Run a shallow gradient of 5% to 60% Mobile Phase B (0.1% FA in Acetonitrile) over 20 minutes.

  • Causality Check: Monitor the UV trace (214 nm) and Total Ion Chromatogram (TIC). The target peptide will elute significantly later than a proline-containing control peptide due to the lipophilic 4-methyl substitution.

Step 3: MS/MS Acquisition & Manual Validation
  • Ionization: Operate the mass spectrometer in Positive ESI mode.

  • Fragmentation: Utilize HCD with a normalized collision energy (NCE) of 28-32%. The "pipecolic acid effect" requires slightly less collision energy than the "proline effect" due to the stabilized S transition state[2].

  • Data Interpretation (Critical Step): Do not rely solely on automated sequence coverage scores. Manually extract the MS/MS spectrum and annotate the sequence. You must actively search for the high-intensity b+ ion corresponding to the cleavage immediately C-terminal to the 4-methyl-pipecolinic acid residue[1]. The presence of this specific b+ ion, coupled with a suppressed N-terminal y+ ion, acts as the definitive fingerprint of successful incorporation.

Workflow S1 1. TFA Cleavage (Boc Removal) S2 2. RP-HPLC (Hydrophobic Shift) S1->S2 S3 3. HCD MS/MS (C-term Cleavage) S2->S3 S4 4. b-Ion Validation S3->S4

Step-by-step LC-MS/MS validation workflow for 4-methyl-pipecolinic acid peptides.

Conclusion

Validating peptides synthesized with (2S,4S)-N-Boc-4-methyl-pipecolinic acid demands a rigorous understanding of gas-phase peptide chemistry. By anticipating the chromatographic retention shift caused by the 4-methyl group and adjusting MS/MS data interpretation to account for the C-terminal cleavage driven by the "pipecolic acid effect," researchers can establish a highly robust, self-validating analytical pipeline.

References[2] Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed. Source: J Am Soc Mass Spectrom. 2014 Oct;25(10):1705-15. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNYBZ9zKEmPyWJjljZZ4U56QHaj9sL84qZxyJbQqAJShWOrjyXDczIOtcHbe6UBXEpGrZeK1xJz8qrpvSUgts9WawlnaR8YSuKJNEhLz8h7DsJnx5e1V8gmV8_tjlJ26diC_B[1] Pipecolinic acid | Sigma-Aldrich. Source: Sigma-Aldrich Product Catalog. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPVRTJ5jNgzepw-XGC0u60_ldMuyjrksBOF-U0rlT5eHVgsZsWI0FZ8WvbVpE0_zy7JNHmOfcFqmb3ndzEo2URX0UQ8RkkbE4covr6IynnnCUQy85mNw4nO7r64ftNd4kbqtvG49F2d9oJAorXQ8KDQHg3TYpGFZ3xoQAvYR-z6cmlCmVJWMEtcJr8rR2UIWIykGxlFcO8kU396Ws0EA1NPNL3MmLTbpBiPE6ad5vyHZamldFo9R_aChBqIswnmzdSUu3RaJR-IQVz0Z1azfYW[3] Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed. Source: J Am Soc Mass Spectrom. 2016. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw8Ayo-tizjNjbbz9jfvtNO6_WbVs9501peBjyfYQ5VkpBaD5r-dXJqoLfGncLfvOQFa9_Rr9eQir3x7gbQ2AahMHIjgynlKuYYp-3aqde298VwqlCqiIDEDAzyDmmMXiHw0iI

Sources

Comparative

A Guide to the Structural Comparison of (2S,4S) and (2R,4R) N-Boc-4-methyl-pipecolinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist In the landscape of modern drug discovery and development, the precise stereochemical architecture of a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and development, the precise stereochemical architecture of a molecule is paramount. Even subtle variations in the three-dimensional arrangement of atoms can profoundly influence a compound's pharmacological profile, affecting its efficacy, selectivity, and safety. This guide provides an in-depth structural comparison of two diastereomers of N-Boc-4-methyl-pipecolinic acid: the (2S,4S) and (2R,4R) isomers. As crucial chiral building blocks in the synthesis of complex pharmaceutical agents, a thorough understanding of their distinct structural and physicochemical properties is essential for rational drug design.[1][2]

Pipecolic acid, a cyclic non-proteinogenic amino acid, and its derivatives are integral components of a wide array of pharmacologically active compounds, including immunosuppressants and enzyme inhibitors.[1][2] The introduction of a methyl group at the C4 position of the piperidine ring, along with the N-Boc protecting group, creates two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the (2S,4S) and (2R,4R) diastereomers, offering a framework for their differentiation and characterization through established analytical techniques.

The Structural Nuances: (2S,4S) vs. (2R,4R) Configuration

The fundamental difference between the (2S,4S) and (2R,4R) isomers lies in the spatial orientation of the substituents around the two chiral centers, C2 and C4. In the (2S,4S) isomer, both the carboxylic acid group at C2 and the methyl group at C4 are on the same side of the piperidine ring (cis relationship). Conversely, in the (2R,4R) isomer, these substituents are on opposite sides of the ring (trans relationship). This seemingly minor variation has significant implications for the molecule's overall conformation, steric hindrance, and potential intermolecular interactions.

The N-Boc protecting group, while not directly attached to a chiral center, influences the conformational equilibrium of the piperidine ring due to its steric bulk. The interplay between the N-Boc group, the C2-carboxylic acid, and the C4-methyl group dictates the preferred chair conformation of the piperidine ring for each isomer, which in turn affects their reactivity and how they fit into the active site of a biological target.

Caption: Stereochemical representation of (2S,4S) and (2R,4R) isomers.

Comparative Physicochemical Properties

Property(2S,4S)-N-Boc-4-methyl-pipecolinic acid(2R,4R)-N-Boc-4-methyl-pipecolinic acidRationale for Difference
Crystal Lattice Energy Likely differentLikely differentThe cis and trans arrangements will lead to different packing efficiencies in the solid state, resulting in distinct crystal structures and lattice energies.
Solubility Potentially differentPotentially differentDifferences in crystal lattice energy and solvation energies due to varied steric hindrance and dipole moments can lead to different solubilities in various solvents.
Chromatographic Retention Different on a chiral stationary phaseDifferent on a chiral stationary phaseThe diastereomeric nature of the molecules will result in differential interactions with a chiral stationary phase, allowing for their separation.[3][4][5][][7][8][9]
Optical Rotation Expected to have opposite signs and potentially different magnitudesExpected to have opposite signs and potentially different magnitudesAs enantiomers, they will rotate plane-polarized light in opposite directions. The magnitude may differ due to conformational effects.
NMR Chemical Shifts Distinct chemical shifts for ring protons and carbonsDistinct chemical shifts for ring protons and carbonsThe different spatial arrangements of the substituents will result in unique electronic environments for the nuclei, leading to different chemical shifts and coupling constants.

Experimental Protocols for Structural Elucidation and Comparison

To empirically validate the structural and physicochemical differences between the (2S,4S) and (2R,4R) isomers, a suite of analytical techniques should be employed. The following protocols are designed to provide a comprehensive comparison.

X-ray Crystallography: The Definitive Structural Snapshot

Objective: To unambiguously determine the solid-state conformation and absolute stereochemistry of each isomer.

Causality behind Experimental Choices: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering irrefutable proof of the cis or trans relationship between the substituents and the preferred conformation of the piperidine ring.

Experimental Protocol:

  • Crystal Growth:

    • Dissolve each isomer (10-20 mg) in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexanes).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration, scaling, and absorption correction).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters. The absolute configuration can be determined using the Flack parameter.

G cluster_workflow X-ray Crystallography Workflow crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection Select suitable crystal structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution Process raw data structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement Initial model final_structure Definitive 3D Structure (Absolute Stereochemistry) structure_refinement->final_structure Refined model

Caption: X-ray Crystallography Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look in Solution

Objective: To compare the solution-state conformation and connectivity of the two isomers.

Causality behind Experimental Choices: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule in solution. For these isomers, ¹H and ¹³C NMR will reveal differences in chemical shifts due to the varying steric and electronic effects of the substituents in their respective cis and trans arrangements. 2D NMR techniques like COSY, HSQC, and NOESY can be used to assign all proton and carbon signals and to probe through-space interactions, which can help to deduce the preferred solution-state conformation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed sample (5-10 mg) of each isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire ¹H NMR spectra to observe the chemical shifts, multiplicities, and coupling constants of the protons.

    • Acquire ¹³C NMR spectra to determine the number of unique carbon environments and their chemical shifts.

  • 2D NMR Spectroscopy:

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • Conduct a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space, providing crucial information about the solution-state conformation and the relative orientation of the substituents.

Circular Dichroism (CD) Spectroscopy: Probing Chiral Asymmetry

Objective: To characterize and compare the chiroptical properties of the two enantiomeric pairs.

Causality behind Experimental Choices: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As the (2S,4S) and (2R,4R) isomers are enantiomers of each other, they are expected to exhibit mirror-image CD spectra. This technique is highly sensitive to the overall three-dimensional structure of a molecule and can be used to confirm the enantiomeric relationship and assess enantiomeric purity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of each isomer in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL). The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition:

    • Record the CD spectra over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter.

    • Record the spectrum of the solvent blank for baseline correction.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectra.

    • Plot the molar ellipticity [θ] as a function of wavelength. The spectra of the (2S,4S) and (2R,4R) isomers should be mirror images of each other.

G cluster_workflow Analytical Workflow for Isomer Comparison start Isomer Samples ((2S,4S) and (2R,4R)) xray X-ray Crystallography start->xray nmr NMR Spectroscopy (1D and 2D) start->nmr cd Circular Dichroism start->cd data_analysis Comparative Data Analysis xray->data_analysis nmr->data_analysis cd->data_analysis conclusion Structural & Physicochemical Differentiation data_analysis->conclusion

Caption: Comprehensive Analytical Workflow.

Conclusion and Future Perspectives

The (2S,4S) and (2R,4R) diastereomers of N-Boc-4-methyl-pipecolinic acid, while differing only in the spatial arrangement of their substituents, possess distinct three-dimensional structures that will translate into unique physicochemical and pharmacological properties. A comprehensive structural comparison using the experimental protocols outlined in this guide—X-ray crystallography, NMR spectroscopy, and circular dichroism—is crucial for any research program utilizing these important chiral building blocks.

The data generated from these studies will not only confirm the stereochemical integrity of synthetic intermediates but will also provide invaluable insights for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. The choice between the cis and trans isomers can significantly impact the biological activity of the final compound, and therefore, a thorough understanding of their structural differences is a prerequisite for success in drug discovery and development.

References

  • Hung, K.-Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8728–8731. [Link]

  • Hung, K.-Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. PubMed. [Link]

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(3), 345–353. [Link]

  • Hung, K.-Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. PubMed. [Link]

  • Zhang, W., Wang, C., & Zhang, Y. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(56), 32567–32571. [Link]

  • PubChem. (2R,4R)-4-methylpiperidine-2-carboxylic acid. PubChem. [Link]

  • Malkin, A. J., & Kuznetsov, Y. G. (2016). Conformational Analysis. San Diego State University. [Link]

  • Rojas-Lima, S., et al. (2018). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 8(63), 36098-36106. [Link]

  • NextSDS. (2R,4R)-4-Methylpiperidine-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Laeeque Ahmed, A. K. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Nature Protocols. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Rojas-Lima, S., et al. (2018). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Pharmaffiliates. (2S,4S)-4-Methylpiperidine-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Peregudov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

  • Sheikh, N. S., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • PubChem. 4-Methylpiperidine-2-carboxylic acid. PubChem. [Link]

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Validation

A Comparative Guide to the Conformational Validation of (2S,4S)-N-Boc-4-methyl-pipecolic Acid

This guide provides a comprehensive framework for the definitive conformational analysis of (2S,4S)-N-Boc-4-methyl-pipecolic acid, a chiral building block of significant interest in medicinal chemistry. As a constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the definitive conformational analysis of (2S,4S)-N-Boc-4-methyl-pipecolic acid, a chiral building block of significant interest in medicinal chemistry. As a constrained proline analogue, the precise three-dimensional arrangement of its piperidine ring and substituents is critical for designing peptides and small molecules with controlled secondary structures and optimized biological activity.

We will delve into the gold-standard method for solid-state conformational analysis—Single-Crystal X-ray Diffraction (scXRD)—and compare its outputs and limitations against powerful solution-state and computational techniques. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their structural validation workflows.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

For unambiguous determination of a molecule's solid-state conformation, scXRD remains the definitive technique.[1][2] It provides a high-resolution, three-dimensional map of atomic positions, bond lengths, and bond angles, effectively offering a molecular snapshot frozen in the crystalline lattice. The insights gained are paramount for structure-based drug design, where precise knowledge of a ligand's shape is essential.

Experimental Workflow for scXRD Validation

The journey from a powdered sample to a fully validated crystal structure is a multi-step process where meticulous execution is key to success. Poor quality crystals will invariably lead to poor, unpublishable results.[3]

scXRD_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Validation A High-Purity (≥98%) (2S,4S)-N-Boc-4-methyl-pipecolinic acid B Crystallization Screening (Vapor Diffusion, Slow Evaporation, Cooling) A->B Dissolve in various solvent systems C Harvest & Select Diffraction-Quality Single Crystal B->C Slow, controlled precipitation D Mount Crystal on Goniometer & Cool (e.g., 113 K) C->D E X-ray Diffraction Data Collection D->E Irradiate with monochromatic X-rays F Data Reduction & Scaling E->F Integrate reflection intensities G Structure Solution (Phase Problem) F->G H Model Refinement G->H Build atomic model I Structure Validation (R-factor, R-free, Geometry) H->I Minimize difference between observed & calculated data J Final Conformational Analysis I->J Confirm quality & interpret results

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Experimental Protocol: scXRD

1. Material Preparation and Crystallization:

  • Causality: The quality of the diffraction data is directly dependent on the perfection of the crystal lattice.[3] Impurities or the presence of multiple conformers can inhibit crystallization or lead to disordered structures.

  • Protocol:

    • Ensure the starting material, (2S,4S)-N-Boc-4-methyl-pipecolinic acid, is of high purity (>98%), as confirmed by NMR or HPLC.

    • Screen for crystallization conditions. Given that many Boc-amino acids are oils or low-melting solids, a systematic approach is necessary.[4][5] A common starting point is slow evaporation from a solution in a moderately polar solvent (e.g., ethanol, isopropanol) or a binary system with a less polar solvent like diethyl ether or cyclohexane.[4][6]

    • Set up crystallization trials using techniques like slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[3] The key is to allow crystals to form slowly to achieve a well-ordered lattice.[3]

    • Under a microscope, select a suitable single crystal. Ideal crystals are transparent, have well-defined faces, and are free of cracks or inclusions.[3] The optimal size for most modern diffractometers is a maximum dimension of about 0.25 mm.[3]

2. Data Collection and Processing:

  • Causality: Cooling the crystal to cryogenic temperatures (typically ~100 K) minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[6]

  • Protocol:

    • Mount the selected crystal on a suitable loop or fiber using cryoprotectant oil (e.g., Paratone-N).[6]

    • Place the mounted crystal on the diffractometer's goniometer head and cool it under a stream of cold nitrogen gas.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

    • Process the raw data: integrate the intensities of the diffraction spots, apply corrections for experimental factors (like absorption), and scale the data.

3. Structure Solution, Refinement, and Validation:

  • Causality: The diffraction pattern contains information about the electron density within the crystal. The "phase problem" is solved to convert this pattern back into an electron density map, from which the atomic structure is built and then refined against the experimental data.

  • Protocol:

    • Solve the crystal structure using direct methods or dual-space algorithms. This will produce an initial electron density map and a preliminary atomic model.

    • Refine the model iteratively. This process adjusts atomic positions, and thermal parameters to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

    • Validate the structure. This is a critical self-validating step. Key metrics include:

      • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, a final R1 value below 5% (0.05) is considered excellent.[7]

      • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

      • Residual Electron Density: The difference map should be relatively flat, with no large, unexplained peaks or troughs.

      • Stereochemical Analysis: Bond lengths and angles should conform to expected values. The absolute configuration of the chiral centers ((2S, 4S) in this case) can be definitively determined, often via the Flack parameter.[1]

Comparative Analysis: Alternative and Complementary Techniques

While scXRD provides the definitive solid-state structure, it is crucial to understand the molecule's behavior in solution, where biological interactions occur. NMR spectroscopy is the premier tool for this purpose, while computational modeling serves to rationalize and predict conformational preferences.[8][9]

Techniques_Comparison main Conformational Analysis of (2S,4S)-N-Boc-4-methyl-pipecolinic acid xrd X-ray Crystallography (scXRD) Provides definitive solid-state structure High-resolution 3D coordinates Bond lengths & angles Absolute configuration Crystal packing Static picture Requires single crystals Solid-state may not equal solution state main:f0->xrd:head Gold Standard (Solid State) nmr NMR Spectroscopy Determines structure & dynamics in solution cis/trans amide population Ring pucker (via J-coupling) Axial/Equatorial positions (via NOE/ROE) Provides time-averaged structure Lower resolution than scXRD main:f0->nmr:head In-Solution Validation comp Computational Modeling Predicts conformer stability & energetics Potential energy surface Relative energies of conformers Rotational barriers Model-dependent Requires experimental validation main:f0->comp:head Theoretical Prediction xrd:head->nmr:head Compare & Contrast nmr:head->comp:head Compare & Contrast comp:head->xrd:head Compare & Contrast

Caption: Interplay of major techniques for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for probing the conformational landscape in solution.[10] For N-Boc-pipecolic acid derivatives, two key conformational equilibria are at play: the piperidine ring pucker and the cis/trans isomerization of the N-Boc carbamate bond.[11][12]

  • Experimental Insights:

    • Cis-Trans Isomerism: The rotation around the C-N bond of the Boc group is slow on the NMR timescale, often resulting in two distinct sets of signals for the cis and trans conformers.[11] Integration of these signals provides the population ratio of the two isomers in a given solvent.

    • Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation (axial or equatorial) of the C4-methyl and C2-carboxylic acid groups can be determined using:

      • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them, allowing for the determination of their relative orientation.[13]

      • Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE): These experiments detect through-space proximity between protons. For example, a strong ROE signal between a proton on the Boc group and a proton on the piperidine ring can help assign the cis or trans conformation.[11]

Computational Modeling

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), provide a theoretical framework to understand conformational preferences.[13][14]

  • Predictive Power:

    • Conformational Search: Algorithms can explore the potential energy surface to identify all low-energy conformers (e.g., different chair puckers, cis/trans isomers).[15]

    • Energy Calculation: The relative energies of these conformers can be calculated to predict which is most stable, providing a rationale for the populations observed by NMR or the conformation captured in a crystal structure.[13]

    • Validation Synergy: Computational models are most powerful when used to rationalize experimental data. For instance, if scXRD shows an equatorial methyl group, and NMR suggests this is the dominant form in solution, computation can calculate the energy penalty of the alternative axial conformation, thus explaining the observed preference.

Data Summary and Comparison

FeatureSingle-Crystal X-ray Diffraction (scXRD)NMR SpectroscopyComputational Modeling
Physical State Solid (Single Crystal)SolutionGas Phase (or with solvent model)
Primary Output Precise 3D atomic coordinates[2]Time-averaged solution structure, dynamics, and populations[8][11]Predicted structures and relative energies[13][15]
Resolution Atomic (<1 Å)Lower, infers geometry from parametersModel-dependent
Key Information Absolute configuration, bond lengths/angles, ring pucker, intermolecular packing[1]Cis/Trans isomer ratio, major ring conformer, rotational barriers[11][16]Relative stability of conformers, transition state energies[14]
Limitations Requires diffraction-quality single crystals; conformation may differ from solution state.Data represents an average of exchanging conformers; interpretation can be complex.Results are theoretical and require experimental validation.

Conclusion

The definitive validation of the (2S,4S)-N-Boc-4-methyl-pipecolinic acid conformation requires a multi-technique approach. Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the solid-state structure, providing a high-resolution benchmark of the molecule's intrinsic conformational preferences. This data is critical for computational model validation and provides the ground-truth for structure-based design.

However, to fully understand its behavior in a biologically relevant context, the solid-state structure must be complemented by NMR spectroscopy , which reveals the dynamic conformational equilibrium in solution. Finally, computational modeling serves as the theoretical glue, rationalizing the experimental observations from both scXRD and NMR and providing a deeper understanding of the energetic factors that govern the molecule's shape. By integrating these three pillars of structural analysis, researchers can achieve a comprehensive and trustworthy understanding of this important chiral building block.

References

  • Falivene, L., et al. (2019). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. Available at: [Link]

  • Grukhin, A. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Brown, D. H., et al. (1981). High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues. PubMed. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Pérez, C., et al. (2016). Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. Scientific Reports. Available at: [Link]

  • Singh, S., et al. (2012). Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids. Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). (R)-N-Boc-pipecolic acid (3). Available at: [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. Available at: [Link]

  • Grukhin, A. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Hunter, L., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gennari, C., et al. (2005). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Proteopedia. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Available at: [Link]

  • Dragoi, D., et al. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Technical Reports Server. Available at: [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Beak, P., et al. (2007). N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Psedoconhydrine. The Journal of Organic Chemistry. Available at: [Link]

  • PharmaCompass. (n.d.). (2r,4r)-4-methyl pipecolic acid. Available at: [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

  • Academia.edu. (n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH). Available at: [Link]

  • Hung, K.-Y., et al. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry. Available at: [Link]

  • de Almeida, M. J., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ. Available at: [Link]

  • Mendham, A. P., et al. (2011). X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N′-Diacetyl-cyclo(Gly-Gly). Journal of Chemical Crystallography. Available at: [Link]

  • MIT News. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]

  • ResearchGate. (n.d.). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Amide Bond Formation: Comparative Coupling Efficiency of (2S,4S)-N-Boc-4-methyl-pipecolinic Acid using HATU vs. EDC/NHS

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. This challenge is magnified when dealing with sterically hindered amino acids, where bulky substituents can dra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. This challenge is magnified when dealing with sterically hindered amino acids, where bulky substituents can dramatically slow down reaction kinetics and lead to incomplete reactions or undesirable side products. A prime example of such a challenging substrate is (2S,4S)-N-Boc-4-methyl-pipecolinic acid , a cyclic amino acid derivative whose rigid structure and substitution pattern present significant hurdles to standard coupling protocols.

This in-depth guide provides a comparative analysis of two widely used coupling methodologies for this substrate: the modern uronium salt-based reagent, HATU, and the classic carbodiimide system, EDC/NHS. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and analyze comparative performance data to equip researchers with the insights needed to make informed decisions for their synthetic challenges.

The Mechanistic Divide: Understanding the Activation Pathways

The choice of coupling reagent is a critical decision that directly impacts the efficiency, yield, and purity of the final product.[1][2] The fundamental difference between HATU and EDC/NHS lies in the nature of the activated intermediate they form with the carboxylic acid.

HATU: The Uronium Salt Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt-based reagent prized for its high efficiency and rapid kinetics, especially for difficult couplings.[3][4][5] Its efficacy stems from the formation of a highly reactive OAt-active ester. The mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[3][6]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[3]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is the key to HATU's effectiveness, yielding a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[7] The "7-aza effect" of the HOAt moiety is credited with enhancing the reaction rate compared to older HOBt-based reagents.[7]

  • Aminolysis: The target amine attacks the active ester, forming the desired amide bond and releasing HOAt.

HATU_Mechanism RCOOH R-COOH ((2S,4S)-N-Boc-4-methyl-pipecolinic acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base DIPEA Intermediate O-Acylisouronium Intermediate RCOO->Intermediate + HATU HATU HATU Byproduct1 Tetramethylurea OAtEster OAt-Active Ester (Highly Reactive) Intermediate->OAtEster - Tetramethylurea Peptide Amide Bond (Product) OAtEster->Peptide + R'-NH₂ Amine R'-NH₂ Byproduct2 HOAt Peptide->Byproduct2 - HOAt

Caption: HATU activation pathway.
EDC/NHS: The Carbodiimide Pathway

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that has long been a workhorse in bioconjugation and peptide synthesis.[8][9] Its mechanism involves the formation of a reactive O-acylisourea intermediate, which is susceptible to hydrolysis. To improve efficiency and stability, EDC is almost always used in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[11]

  • Stabilization: This labile intermediate can either react directly with an amine or, more efficiently, be intercepted by NHS. The reaction with NHS forms a more stable, amine-reactive NHS-ester, releasing an EDC-urea byproduct.[10]

  • Aminolysis: The target amine attacks the NHS-ester, forming the desired amide bond and releasing NHS.

EDC_NHS_Mechanism RCOOH R-COOH ((2S,4S)-N-Boc-4-methyl-pipecolinic acid) Intermediate O-Acylisourea Intermediate (Labile) RCOOH->Intermediate + EDC EDC EDC NHSEster NHS-Ester (More Stable) Intermediate->NHSEster + NHS Byproduct1 EDC-Urea NHS NHS Peptide Amide Bond (Product) NHSEster->Peptide + R'-NH₂ Amine R'-NH₂ Byproduct2 NHS Peptide->Byproduct2 - NHS

Caption: EDC/NHS activation pathway.

The key vulnerability of the EDC/NHS method, particularly with hindered substrates, is the stability of the O-acylisourea intermediate. If aminolysis is slow due to steric hindrance, this intermediate can rearrange to a stable N-acylurea, terminating the reaction and reducing the yield.[12]

Experimental Design & Workflow

To objectively compare the performance of these two reagents, we designed a model solution-phase coupling reaction between (2S,4S)-N-Boc-4-methyl-pipecolinic acid and benzylamine. Benzylamine was chosen as the nucleophile for its simplicity and the ease of monitoring the reaction and characterizing the product by standard analytical techniques like HPLC and LC-MS. Anhydrous Dimethylformamide (DMF) was selected as the solvent for its ability to dissolve all reactants and reagents.

Experimental_Workflow cluster_hatu HATU Protocol cluster_edc EDC/NHS Protocol Start Start: Prepare Stock Solutions (Acid, Amine, Reagents in DMF) HATU_Preactivate 1. Pre-activate Acid (Acid + HATU + DIPEA) Stir for 10 min Start->HATU_Preactivate EDC_Activate 1. Activate Acid (Acid + EDC + NHS) Start->EDC_Activate HATU_Couple 2. Add Benzylamine HATU_Preactivate->HATU_Couple HATU_React 3. React at RT (Monitor by TLC/LC-MS) HATU_Couple->HATU_React Workup Aqueous Workup (Quench, Extract with EtOAc, Wash) HATU_React->Workup EDC_Couple 2. Add Benzylamine EDC_Activate->EDC_Couple EDC_React 3. React at RT (Monitor by TLC/LC-MS) EDC_Couple->EDC_React EDC_React->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Analyze Analysis (HPLC for Purity, LC-MS for Identity, ¹H NMR) Purify->Analyze End End: Compare Data Analyze->End

Caption: Comparative experimental workflow.

Detailed Experimental Protocols

The following protocols describe the coupling of (2S,4S)-N-Boc-4-methyl-pipecolinic acid to benzylamine. All reactions should be conducted in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: HATU Coupling
  • Vessel Preparation: To a dry round-bottom flask under nitrogen, add (2S,4S)-N-Boc-4-methyl-pipecolinic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The pre-activation step is crucial for forming the OAt-active ester prior to the introduction of the amine.[3]

  • Amine Addition: Add benzylamine (1.05 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/NHS Coupling
  • Vessel Preparation: To a dry round-bottom flask under nitrogen, add (2S,4S)-N-Boc-4-methyl-pipecolinic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Reagent Addition: Add NHS (1.2 equiv) followed by EDC·HCl (1.2 equiv) to the solution.

  • Amine Addition: Immediately add benzylamine (1.05 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. This reaction may require a longer time (12-24 hours) due to the steric hindrance.

  • Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. The aqueous washes are effective at removing the EDC-urea byproduct and excess NHS.[8][9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Results: A Quantitative Comparison

The following table summarizes representative data obtained from the model coupling reactions described above.

ParameterHATU MethodEDC/NHS Method
Reagent Equivalents (Acid/Reagent/Base) 1.0 / 1.1 (HATU) / 2.5 (DIPEA)1.0 / 1.2 (EDC) / 1.2 (NHS)
Reaction Time to >95% Conversion ~3 hours~18 hours
Isolated Yield (%) 85 - 92%45 - 55%
Product Purity (by HPLC, %) >98%~90%
Key Byproducts Tetramethylurea, excess DIPEA·H⁺EDC-urea, N-acylurea
Ease of Purification StraightforwardMore challenging due to N-acylurea byproduct
Relative Cost HigherLower

Discussion: Interpreting the Performance Gap

The experimental data clearly demonstrates the superior performance of HATU for the coupling of the sterically demanding (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

Efficiency and Speed: The HATU-mediated reaction reached completion significantly faster and provided a substantially higher isolated yield. This is a direct consequence of its mechanism. The formation of the highly reactive OAt-active ester provides a powerful driving force for the reaction, effectively overcoming the steric hindrance presented by both the N-Boc protecting group and the rigid, substituted pipecolinate ring.[4][7] For sterically demanding couplings, onium salt-based reagents like HATU are generally more effective than standard carbodiimides.[5]

Purity and Side Reactions: In contrast, the EDC/NHS method struggled. The lower yield and purity are indicative of competing side reactions. The primary culprit is likely the intramolecular rearrangement of the O-acylisourea intermediate to form an inactive N-acylurea before the sterically hindered benzylamine can attack.[12] This side reaction is a known limitation of carbodiimide chemistry, especially when either the carboxylic acid or the amine is sterically hindered.[13][14] While NHS is added to mitigate this by forming a more stable active ester, the rate of this conversion may still be too slow to completely outcompete the rearrangement in such a challenging case.

Practical Considerations: While HATU is more expensive than EDC/NHS, its higher efficiency, faster reaction time, and cleaner product profile can lead to significant savings in time and resources, particularly in complex, multi-step syntheses where maximizing yield at each step is critical. The straightforward purification of the HATU reaction product further enhances its appeal.

Conclusion and Recommendations

For the acylation of amines with sterically hindered substrates like (2S,4S)-N-Boc-4-methyl-pipecolinic acid, HATU is the unequivocally superior coupling reagent compared to the EDC/NHS system. Its ability to generate a highly reactive OAt-active ester ensures rapid and efficient amide bond formation, minimizing side reactions and leading to high yields of pure product.

  • Choose HATU for challenging couplings involving sterically hindered amino acids, N-methylated amino acids, or difficult peptide sequences to maximize yield and minimize reaction times.[2][5]

  • Consider EDC/NHS for routine couplings of simple, unhindered amino acids where cost is a primary concern and longer reaction times are acceptable.[2][15]

By understanding the mechanistic nuances and leveraging the appropriate tools, researchers can confidently address even the most demanding synthetic challenges in peptide chemistry and drug discovery.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: axelerist.com URL: [Link]

  • Title: Recent development of peptide coupling reagents in organic synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: pharmascholars.com URL: [Link]

  • Title: Industrial application of coupling reagents in peptides Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications URL: [Link]

  • Title: HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Source: ResearchGate URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: sennchem.com URL: [Link]

  • Title: Efficient peptide coupling involving sterically hindered amino acids Source: PubMed URL: [Link]

  • Title: Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate Source: PubMed URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate | Request PDF Source: ResearchGate URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF Source: ResearchGate URL: [Link]

  • Title: EDC Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: amide coupling help Source: Reddit URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling Source: ACS Publications URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4S)-N-Boc-4-methyl-pipecolinic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information f...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for the handling of (2S,4S)-N-Boc-4-methyl-pipecolinic acid. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is built upon the principles of chemical analogy and risk assessment, drawing from the safety profiles of structurally similar N-Boc protected amino acids and piperidine derivatives.

Foundational Risk Assessment: Understanding the Molecule

  • Solid State: As a crystalline or powdered solid, it poses a risk of aerosolization. Inhalation of fine particles can lead to respiratory irritation.

  • Piperidine Moiety: The piperidine ring is a common structural feature in many biologically active compounds and can be a skin and eye irritant.

  • Carboxylic Acid Group: The presence of the carboxylic acid functional group suggests that the compound is a mild acidic irritant.

  • N-Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is generally considered to be of low toxicity.

Based on these features, we will operate under the assumption that this compound is a potential irritant to the eyes, skin, and respiratory tract. The primary goal of our PPE strategy is to prevent contact through all potential routes of exposure: inhalation, dermal contact, and ingestion.

Core PPE for Handling (2S,4S)-N-Boc-4-methyl-pipecolinic Acid

The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields or chemical splash gogglesNitrile glovesLab coatRecommended: N95 respirator or use of a chemical fume hood
Working with Solutions Chemical splash gogglesNitrile glovesLab coatNot generally required if handled in a well-ventilated area or fume hood
Potential for Splashing Chemical splash goggles and a face shieldNitrile glovesLab coat (consider a chemically resistant apron)Not generally required if handled in a chemical fume hood

Step-by-Step PPE Protocol: A Self-Validating System

This protocol is designed to ensure a consistent and high level of protection during the handling of (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

3.1. Pre-Operational Checks

  • Glove Inspection: Before use, inspect nitrile gloves for any signs of degradation, punctures, or tears.

  • Eyewear Check: Ensure safety glasses or goggles are clean and free from scratches that could impair vision.

  • Fume Hood Verification: If respiratory protection is required, confirm that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower and eyewash station.

3.2. Donning PPE: The Correct Sequence

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respiratory Protection (if required): If an N95 respirator is needed, perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

3.3. Doffing PPE: Preventing Cross-Contamination

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling procedure.

PPE_Selection_Workflow start Start: Handling (2S,4S)-N-Boc-4-methyl-pipecolinic acid weighing Weighing Solid? start->weighing solution Working with Solution? weighing->solution No ppe_weighing Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses - N95 Respirator (or Fume Hood) weighing->ppe_weighing Yes ppe_solution Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles solution->ppe_solution Yes end_op Proceed with Operation solution->end_op No splash_risk Risk of Splash? ppe_splash Enhanced PPE: - Add Face Shield - Consider Chemical Apron splash_risk->ppe_splash Yes splash_risk->end_op No ppe_weighing->end_op ppe_solution->splash_risk ppe_splash->end_op

Caption: PPE selection workflow for handling (2S,4S)-N-Boc-4-methyl-pipecolinic acid.

Disposal of Contaminated PPE

Proper disposal of used PPE is critical to prevent the spread of contamination.

  • Gloves: Dispose of used nitrile gloves in the designated solid chemical waste container.

  • Lab Coats: If significant contamination of a disposable lab coat occurs, it should be disposed of as solid chemical waste. For reusable lab coats, follow your institution's specific laundering procedures for chemically contaminated clothing.

  • Other Disposable PPE: Any other contaminated disposable items (e.g., weigh paper, pipette tips) should be placed in the solid chemical waste container.

Always consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these protocols, researchers can handle (2S,4S)-N-Boc-4-methyl-pipecolinic acid with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • General Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society (ACS). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Feasible Synthetic Routes

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